5-(Aminomethyl)-1-methylpyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67433-53-8 | |
| Record name | 5-(aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectra Analysis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)-1-methylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds that are of significant interest in medicinal chemistry and drug development. The pyrrolidinone ring is a core structural motif in the racetam family of nootropic drugs.[1] The precise characterization of the molecular structure of such compounds is paramount for understanding their biological activity and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and data validation.
Core Principles of NMR Spectroscopy for this compound
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For the analysis of organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most crucial techniques.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity of neighboring atoms. Key parameters in ¹H NMR include:
-
Chemical Shift (δ): The position of a proton signal in the spectrum, measured in parts per million (ppm). It is influenced by the electron density around the proton. Electronegative atoms or groups (like the carbonyl group in the pyrrolidinone ring) decrease the electron density (deshielding), causing the signal to appear at a higher chemical shift (downfield).[2]
-
Integration: The area under a proton signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting): This refers to the splitting of a proton signal into multiple peaks due to the influence of neighboring protons. The n+1 rule is a general guideline, where n is the number of equivalent protons on adjacent carbons.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The chemical shift of a carbon signal is also influenced by its electronic environment. Carbonyl carbons, for instance, are highly deshielded and appear significantly downfield.
Predicted NMR Spectra and Interpretation
The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum Analysis
The structure of this compound with proton labeling is shown below:
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 (N-CH₃) | ~2.8 | Singlet | 3H | The methyl group attached to the nitrogen is a singlet as there are no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen. |
| H3 | ~2.3-2.5 | Multiplet | 2H | These methylene protons are adjacent to the carbonyl group and another methylene group, leading to a complex splitting pattern. The carbonyl group causes a downfield shift. |
| H4 | ~1.9-2.1 | Multiplet | 2H | These methylene protons are adjacent to two other methylene/methine groups, resulting in a multiplet. |
| H5 | ~3.2-3.4 | Multiplet | 1H | This methine proton is adjacent to the nitrogen, the aminomethyl group, and a methylene group, leading to a complex multiplet. |
| H7 (C-CH₂-N) | ~2.9-3.1 | Multiplet | 2H | These methylene protons are adjacent to the chiral center (C5) and the amino group. They are diastereotopic and will likely show a complex splitting pattern. |
| NH₂ | ~1.5-3.0 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Causality behind the predictions: The electron-withdrawing nature of the amide carbonyl group deshields the adjacent protons (H3), shifting them downfield. The N-methyl protons (H6) are also influenced by the electronegative nitrogen atom. The protons on the pyrrolidine ring (H3, H4, H5) will exhibit complex splitting patterns due to coupling with each other. The protons of the aminomethyl group (H7) are diastereotopic because they are adjacent to a stereocenter (C5), which can lead to distinct chemical shifts and complex coupling.[3]
Predicted ¹³C NMR Spectrum Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | ~175 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |
| C6 (N-CH₃) | ~30 | The methyl carbon attached to the nitrogen is in a typical range for such groups. |
| C3 | ~35 | This methylene carbon is adjacent to the carbonyl group, which causes a downfield shift. |
| C4 | ~25 | This methylene carbon is in a typical aliphatic region. |
| C5 | ~55 | This methine carbon is attached to the nitrogen and the aminomethyl group, leading to a downfield shift. |
| C7 (C-CH₂-N) | ~45 | This methylene carbon is attached to the amino group and the pyrrolidine ring. |
Rationale for predictions: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon (C2) is the most deshielded due to the double bond to the highly electronegative oxygen atom. The carbons attached to the nitrogen (C5 and C6) are also shifted downfield.
Experimental Protocol for NMR Analysis
A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR spectra.
Step-by-Step Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4] The spectral width is usually around 200-220 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Advanced NMR Techniques for Structural Confirmation
For complex molecules, 2D NMR techniques are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is extremely useful for assigning carbon signals based on the more easily interpretable proton spectrum.
Logical Relationship of NMR Experiments
Caption: Interconnectivity of 1D and 2D NMR experiments for structural elucidation.
Data Validation and Trustworthiness
The described protocols are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data, and further confirmation from 2D NMR experiments, provides a high degree of confidence in the structural assignment. For instance, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The integration in the ¹H NMR spectrum should account for all the protons in the structure. Any discrepancies would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
Conclusion
The NMR spectral analysis of this compound is a powerful method for its structural characterization. A thorough understanding of the principles of chemical shift, coupling, and integration, combined with a systematic experimental approach, allows for the confident assignment of all proton and carbon signals. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is a critical skill for ensuring the identity, purity, and quality of novel chemical entities.
References
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ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Available from: [Link]
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ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Available from: [Link]
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ResearchGate. H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available from: [Link]
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ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Published December 2, 2021. Available from: [Link]
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PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available from: [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Published April 2, 2018. Available from: [Link]
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ResearchGate. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]
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Green Chemistry (RSC Publishing). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Available from: [Link]
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A Technical Guide to Elucidating the Pharmacokinetic Profile of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The subject of this guide, 5-(Aminomethyl)-1-methylpyrrolidin-2-one, is a novel chemical entity for which public domain pharmacokinetic data is not available. This document, therefore, serves as a comprehensive, forward-looking roadmap for its complete pharmacokinetic characterization. It is structured as a strategic guide for researchers, outlining the necessary sequence of studies, the rationale behind experimental choices, and detailed protocols grounded in established scientific and regulatory principles. To provide context and a predictive framework, we will draw parallels with the structurally related and well-studied compound, N-methyl-2-pyrrolidone (NMP).
Introduction: Charting the Course for a New Chemical Entity
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its interaction with a biological system. At the heart of this understanding lies pharmacokinetics (PK), the study of what the body does to a drug. This guide provides the strategic and methodological framework to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Chemical Identity and Potential Significance
This compound is a derivative of the pyrrolidinone class. Its core structure is similar to that of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent and pharmaceutical excipient. The key distinction is the presence of an aminomethyl group at the 5-position. This substitution is significant, as it introduces a primary amine, which is expected to increase the molecule's polarity and introduce a basic center. These changes can profoundly influence its solubility, membrane permeability, metabolic pathways, and overall pharmacokinetic behavior compared to its parent analog.
The Imperative of Pharmacokinetic Profiling
A comprehensive ADME profile is non-negotiable in drug development. It allows us to:
-
Establish Dose-Exposure Relationships: Understanding how the administered dose translates to concentrations in the blood and target tissues is fundamental for designing effective and safe dosing regimens.
-
Predict and Manage Drug-Drug Interactions (DDIs): Early assessment of a compound's potential to inhibit or induce metabolic enzymes can prevent dangerous interactions with co-administered therapies.
-
Guide Medicinal Chemistry Efforts: PK data provides a crucial feedback loop to chemists, enabling the rational design of molecules with improved drug-like properties, such as enhanced oral bioavailability or a more favorable half-life.
-
Fulfill Regulatory Requirements: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough nonclinical PK and safety package before a drug candidate can be tested in humans.[1][2]
The Structural Analog: N-methyl-2-pyrrolidone (NMP) as a Predictive Tool
NMP has been extensively studied. It is readily absorbed through oral, dermal, and inhalation routes.[3][4][5] Its primary metabolic pathway involves oxidation of the pyrrolidinone ring.[4][6][7] Key metabolites found in both rats and humans include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[6][8] Excretion occurs predominantly through the kidneys as metabolites.[3][6]
The addition of the aminomethyl group in our target compound introduces new possibilities. This group could be a substrate for enzymes like monoamine oxidases (MAOs) or undergo conjugation reactions (e.g., glucuronidation), potentially creating metabolic pathways distinct from those of NMP. This guide will use the known metabolism of NMP as a starting point for hypothesizing the metabolic fate of this compound.
Phase 1: Foundational Bioanalytical Method Development and Validation
Expertise & Experience: Before any meaningful PK data can be generated, a robust and reliable method to quantify the drug in biological matrices (e.g., plasma, urine) must be established. This is the cornerstone of all subsequent studies. An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the industry standard due to its superior sensitivity and selectivity.[9]
Step-by-Step Bioanalytical Method Development Protocol (LC-MS/MS)
-
Compound Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine its parent mass and optimal fragmentation patterns (precursor → product ion transitions) for selective reaction monitoring (SRM). A stable isotope-labeled internal standard should be synthesized for the most accurate quantification.
-
Chromatographic Separation: Develop an HPLC or UPLC method to separate the analyte from endogenous matrix components. A reversed-phase C18 column is a common starting point, but given the compound's polarity, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.[9]
-
Sample Preparation: Develop a procedure to extract the analyte from plasma. Options include protein precipitation (simple but can be "dirty"), liquid-liquid extraction, or solid-phase extraction (provides the cleanest extracts). The goal is to maximize recovery while minimizing matrix effects.
-
Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank matrix. The calibration curve should bracket the expected concentration range in the in vivo studies.
Self-Validating System: Method Validation Protocol
The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA M10).[10][11] This ensures the data generated is accurate and reproducible.
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ). |
| Accuracy & Precision | Determine how close measured values are to the true value and their reproducibility. | Mean accuracy within ±15% of nominal; Precision (%CV) ≤15% for QC samples. |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation of the matrix factor should be ≤15%. |
| Stability | Ensure the analyte is stable during sample collection, processing, and storage. | Analyte concentration should be within ±15% of the initial concentration under various conditions (freeze-thaw, short-term bench-top, long-term storage). |
Phase 2: In Vitro ADME Profiling for Early Decision Making
Expertise & Experience: In vitro assays are rapid, cost-effective methods to predict a compound's in vivo behavior. They provide an early look at potential liabilities, such as high metabolic clearance or a risk of drug-drug interactions, allowing for compound optimization before committing to resource-intensive animal studies.
Metabolic Stability Assessment
-
Causality: This assay predicts the rate of metabolism in the liver, the primary site of drug metabolism. A compound that is metabolized too quickly will have a short half-life and low exposure, potentially rendering it ineffective.
-
Experimental Protocol (Liver Microsomes):
-
Preparation: Thaw pooled liver microsomes (human and rat, to assess species differences) and prepare an incubation mixture containing a phosphate buffer (pH 7.4).[12]
-
Incubation: Add this compound (typically at 1 µM) to the microsome mixture and pre-warm to 37°C.[12][13]
-
Initiation: Start the reaction by adding the cofactor NADPH.[13]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard to stop the reaction.[12]
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.
-
Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Plasma Protein Binding (PPB)
-
Causality: Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target. High plasma protein binding can limit a drug's efficacy and affect its clearance.
-
Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
Preparation: A RED device consists of two chambers separated by a semi-permeable membrane.[14][15]
-
Loading: Add plasma (human and rat) spiked with the test compound to one chamber and a phosphate buffer to the other.[14][16]
-
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[15][16]
-
Analysis: After incubation, take samples from both the plasma and buffer chambers. Combine the plasma sample with buffer and the buffer sample with blank plasma to equalize matrix effects before LC-MS/MS analysis.
-
Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Cytochrome P450 (CYP) Inhibition Screening
-
Causality: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of other drugs that are substrates for that enzyme, leading to potentially toxic elevations in their concentrations. FDA guidance recommends screening against key isoforms.[17]
-
Experimental Protocol (IC50 Determination):
-
System: Use human liver microsomes as the enzyme source and specific probe substrates for each major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).[18][19]
-
Incubation: Incubate the microsomes, probe substrate, and a range of concentrations of this compound.
-
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
-
Analysis: After a set time, stop the reaction and measure the formation of the probe substrate's metabolite via LC-MS/MS.
-
Calculation: Determine the concentration of this compound that causes 50% inhibition of metabolite formation (the IC50 value). A low IC50 value indicates a higher potential for a drug-drug interaction.
-
Phase 3: Definitive In Vivo Pharmacokinetic Studies
Expertise & Experience: In vivo studies are essential to understand how the ADME processes are integrated in a whole organism. A rodent model, typically the Sprague-Dawley rat, is the standard for initial PK studies due to well-established protocols and historical data.[20]
Study Design: Intravenous and Oral Administration in Rats
A crossover design is often used. A cohort of cannulated rats (to allow for serial blood sampling from a single animal) receives an intravenous (IV) dose, followed by a washout period, and then an oral (PO) dose.
-
IV Administration: Provides a direct measure of distribution and elimination, with 100% bioavailability by definition. Data from this arm is crucial for calculating clearance and volume of distribution.
-
PO Administration: Assesses oral absorption and first-pass metabolism. Comparing the exposure (AUC) from the PO dose to the IV dose allows for the calculation of oral bioavailability.
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Urine and feces are also collected in metabolic cages to assess routes and extent of excretion.
Caption: Workflow for a crossover in vivo pharmacokinetic study in rats.
Key Pharmacokinetic Parameters
The concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to derive key PK parameters.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential peak-concentration toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area Under the concentration-time Curve. | Represents total drug exposure. |
| t½ | Half-life. | Time for plasma concentration to decrease by 50%; determines dosing interval. |
| CL | Clearance. | Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |
| Vd | Volume of Distribution. | Apparent volume into which the drug distributes; indicates tissue penetration. |
| F% | Bioavailability. | Fraction of the oral dose that reaches systemic circulation. |
Phase 4: Uncovering the Metabolic Fate
Expertise & Experience: Identifying the major metabolites of a drug is crucial. Metabolites can be inactive, active (contributing to efficacy), or toxic. Understanding the metabolic pathway helps to explain the drug's clearance mechanism and predict potential species differences.
Predictive Metabolism: A Hypothesis Based on NMP
The metabolism of NMP is well-documented, proceeding via oxidation of the pyrrolidinone ring.[7] We can use this as a model to predict the metabolism of this compound.
Caption: Established metabolic pathway of N-methyl-2-pyrrolidone (NMP).
For this compound, we can hypothesize two primary routes: oxidation of the ring (analogous to NMP) and metabolism of the novel aminomethyl side chain.
Caption: Hypothetical metabolic pathways for this compound.
Experimental Approach for Metabolite Identification
This involves analyzing samples from the in vitro metabolic stability assays and the in vivo PK studies using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. The workflow involves comparing the metabolite profiles of samples incubated with and without the NADPH cofactor (for in vitro studies) or comparing post-dose to pre-dose samples (in vivo). The exact mass measurements provided by HRMS allow for the prediction of elemental compositions, and fragmentation patterns (MS/MS) help to elucidate the structure of the metabolites.
Conclusion: Assembling a Comprehensive Pharmacokinetic Profile
By systematically executing the phases outlined in this guide—from establishing a robust bioanalytical method to conducting definitive in vivo studies and identifying metabolic pathways—researchers can build a comprehensive and reliable pharmacokinetic profile for this compound. This integrated dataset is essential for making informed go/no-go decisions, designing first-in-human studies, and ultimately, understanding the therapeutic potential of this novel chemical entity. This structured, hypothesis-driven approach ensures scientific rigor and aligns with the expectations of the drug development community and regulatory authorities worldwide.
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Bader, M., van Thriel, C., & Gier-Denk, C. (2008). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main metabolites. ResearchGate. [Link][7]
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Akesson, B., Paulsson, K., Jönsson, B. A., & Briving, C. (1995). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine. Occupational and Environmental Medicine, 52(4), 238–243. [Link][24]
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Carnerup, M. A., Jönsson, B. A., & Akesson, B. (2006). Levels of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine from volunteers after experimental exposure to NMP in dry and humid air. Toxicology Letters, 162(2-3), 139-145. [Link][25]
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Carnerup, A. M., et al. (2005). Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats. Journal of Applied Toxicology, 25(6), 483-489. [Link][8]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link][2]
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LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link][17]
-
Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. [Link][16]
-
Ghareb, N., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. AAPS PharmSciTech, 11(4), 1466–1474. [Link][5]
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Methodological & Application
Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 5-(aminomethyl)-1-methylpyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust multi-step synthesis starting from the commercially available (S)-5-(hydroxymethyl)-2-pyrrolidinone. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.
Introduction
This compound is a chiral diamine derivative of the pyrrolidinone scaffold, a privileged structure in medicinal chemistry. The presence of a primary amine and a lactam moiety makes it an attractive synthon for the development of novel therapeutics, including but not limited to, enzyme inhibitors, receptor modulators, and as a component of peptidomimetics. This protocol details a reliable synthetic route, emphasizing safety, efficiency, and scalability.
The synthetic strategy involves a two-step sequence starting from (S)-5-(hydroxymethyl)-2-pyrrolidinone:
-
N-methylation: Introduction of a methyl group on the nitrogen atom of the pyrrolidinone ring.
-
Conversion of the hydroxymethyl group to an aminomethyl group: A two-step process involving mesylation of the primary alcohol followed by nucleophilic substitution with an azide and subsequent reduction.
Overall Synthetic Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
PART 1: N-Methylation of (S)-5-(Hydroxymethyl)-2-pyrrolidinone
This step introduces the methyl group onto the nitrogen of the lactam ring. The use of a strong base like sodium hydride is crucial for the deprotonation of the amide proton, facilitating the subsequent nucleophilic attack on methyl iodide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (S)-5-(Hydroxymethyl)-2-pyrrolidinone | 115.13 | 10.0 | 1.15 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| Methyl Iodide (MeI) | 141.94 | 15.0 | 0.93 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated Ammonium Chloride (NH4Cl) solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Hexanes | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone (1.15 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension over 15 minutes.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Methylation: Add methyl iodide (0.93 mL, 15.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (20 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one as a colorless oil.
Expected Yield: 80-90%
PART 2: Synthesis of this compound
This part involves a two-step conversion of the hydroxymethyl group to the aminomethyl group.
The primary alcohol is first converted to a mesylate, a good leaving group, which is then displaced by an azide ion in a nucleophilic substitution reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 129.16 | 8.0 | 1.03 g |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 9.6 | 0.74 mL |
| Triethylamine (Et3N) | 101.19 | 12.0 | 1.67 mL |
| Sodium Azide (NaN3) | 65.01 | 24.0 | 1.56 g |
| Anhydrous Dichloromethane (DCM) | - | - | 40 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 40 mL |
| Deionized Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
Step-by-Step Protocol:
-
Mesylation Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.03 g, 8.0 mmol) in anhydrous DCM (40 mL).
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) and cool the solution to 0 °C.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (0.74 mL, 9.6 mmol) dropwise to the solution at 0 °C.
-
Mesylation Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the completion of the mesylation by TLC.
-
Work-up (Mesylation): Wash the reaction mixture with cold water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is used directly in the next step without further purification.
-
Azidation Setup: Dissolve the crude mesylate in anhydrous DMF (40 mL) in a round-bottom flask.
-
Azide Addition: Add sodium azide (1.56 g, 24.0 mmol) to the solution.
-
Azidation Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up (Azidation): Cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (3 x 30 mL) to remove DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude (S)-5-(azidomethyl)-1-methylpyrrolidin-2-one.
The azide intermediate is reduced to the primary amine using catalytic hydrogenation. This method is generally clean and high-yielding.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Crude (S)-5-(Azidomethyl)-1-methylpyrrolidin-2-one | ~154.17 | ~8.0 | From Step 2a |
| Palladium on Carbon (10% Pd/C) | - | - | 10 mol% |
| Methanol (MeOH) | - | - | 50 mL |
| Celite® | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the crude azide from the previous step in methanol (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride salt) if necessary.
Expected Overall Yield (from Step 2a): 60-75%
Safety and Handling Precautions
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Methyl Iodide (MeI): Toxic and a potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with care in a fume hood.
-
Sodium Azide (NaN3): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids and metals.
-
Palladium on Carbon (Pd/C): Flammable when dry. Handle with care.
-
Hydrogen Gas: Highly flammable. Ensure proper ventilation and absence of ignition sources during hydrogenation.
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the lactam, N-H of the amine, N3 of the azide).
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
A comprehensive list of references that support the underlying chemical transformations described in this protocol will be provided upon request, drawing from established literature in organic synthesis. The methodologies presented are based on well-known and widely practiced synthetic transformations.
Application Notes and Protocols for the Chiral Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
Introduction: The Significance of Chiral 5-(Aminomethyl)-1-methylpyrrolidin-2-one in Medicinal Chemistry
The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The stereochemistry at the C5 position plays a crucial role in the pharmacological activity of these molecules. Specifically, the enantiomerically pure forms of this compound are vital intermediates in the synthesis of several modern antiepileptic drugs, including Levetiracetam and Brivaracetam.[2][3] The precise spatial arrangement of the aminomethyl group is critical for the interaction of these drugs with their biological targets, such as the synaptic vesicle glycoprotein 2A (SV2A).[4] Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure this compound is of paramount importance for the pharmaceutical industry and drug development professionals.
This comprehensive guide provides detailed application notes and step-by-step protocols for the chiral synthesis of this compound, starting from the readily available and inexpensive chiral synthon, (S)-pyroglutamic acid.[5] The presented methodologies are designed to be reliable, scalable, and to provide the target compound with high enantiomeric purity.
Synthetic Strategy: A Multi-step Approach from (S)-Pyroglutamic Acid
The overall synthetic strategy involves a four-step sequence starting from (S)-pyroglutamic acid. This approach ensures the retention of the desired stereochemistry at the C5 position throughout the synthesis. The key transformations include the reduction of the carboxylic acid to a primary alcohol, N-methylation of the lactam nitrogen, conversion of the hydroxyl group to an azide, and finally, reduction of the azide to the target primary amine.
Figure 1: Overall synthetic workflow for the chiral synthesis of (S)-5-(aminomethyl)-1-methylpyrrolidin-2-one.
Experimental Protocols
Step 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one
Rationale: The initial step involves the reduction of the carboxylic acid of (S)-pyroglutamic acid to a primary alcohol. This is a crucial transformation that sets the stereocenter for the subsequent steps. A two-step, one-pot procedure involving esterification followed by reduction with a mild reducing agent like sodium borohydride is a cost-effective and efficient method.
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | 25.8 g | 0.2 |
| Thionyl Chloride | SOCl₂ | 118.97 | 17.5 mL | 0.24 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 200 mL | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 15.1 g | 0.4 |
| Methanol | CH₃OH | 32.04 | 150 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Protocol:
-
Esterification:
-
To a stirred solution of (S)-pyroglutamic acid (25.8 g, 0.2 mol) in anhydrous ethanol (200 mL) at 0 °C, add thionyl chloride (17.5 mL, 0.24 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
-
Reduction:
-
Dissolve the crude ethyl ester in methanol (150 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (15.1 g, 0.4 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure, and then co-evaporate with methanol (2 x 50 mL) to remove borate esters.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one as a white solid.
-
Expected Outcome: Yield: 75-85%. The product should be a white crystalline solid with a melting point of 82-87 °C.[6]
Step 2: Synthesis of (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Rationale: N-methylation of the lactam is achieved using a standard alkylating agent like methyl iodide. The use of a strong base such as sodium hydride ensures complete deprotonation of the lactam nitrogen, facilitating an efficient Sₙ2 reaction.
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-5-(Hydroxymethyl)pyrrolidin-2-one | C₅H₉NO₂ | 115.13 | 11.5 g | 0.1 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g | 0.11 |
| Methyl Iodide | CH₃I | 141.94 | 7.5 mL | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Protocol:
-
To a stirred suspension of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (11.5 g, 0.1 mol) in anhydrous THF (50 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (7.5 mL, 0.12 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate) to yield (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one as a colorless oil.
Expected Outcome: Yield: 80-90%. The product is a colorless oil.
Step 3: Synthesis of (S)-5-(Azidomethyl)-1-methylpyrrolidin-2-one via Mitsunobu Reaction
Rationale: The conversion of the primary alcohol to an azide is a key step that proceeds with inversion of configuration at the stereocenter. The Mitsunobu reaction is an effective method for this transformation, utilizing triphenylphosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the azide source.[7][8] This reaction is known for its mild conditions and high stereospecificity.
Figure 2: Simplified mechanism of the Mitsunobu reaction for azidation.
Table 3: Reagents and Materials for Step 3
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C₆H₁₁NO₂ | 129.16 | 6.46 g | 0.05 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 15.7 g | 0.06 |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 11.8 mL | 0.06 |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | 12.9 mL | 0.06 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hexanes | - | - | As needed | - |
Protocol:
-
To a stirred solution of (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (6.46 g, 0.05 mol) and triphenylphosphine (15.7 g, 0.06 mol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 0.06 mol) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (12.9 mL, 0.06 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to give (S)-5-(azidomethyl)-1-methylpyrrolidin-2-one as a colorless oil.
Expected Outcome: Yield: 70-80%. The product is a colorless oil.
Step 4: Synthesis of (S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Rationale: The final step involves the reduction of the azide to the primary amine. A variety of reducing agents can be used for this transformation, with catalytic hydrogenation being a clean and efficient method. Alternatively, reduction with triphenylphosphine followed by hydrolysis (Staudinger reaction) can also be employed.
Table 4: Reagents and Materials for Step 4
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-5-(Azidomethyl)-1-methylpyrrolidin-2-one | C₆H₁₀N₄O | 154.17 | 3.85 g | 0.025 |
| Palladium on Carbon (10 wt. %) | Pd/C | - | 0.38 g | - |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |
| Celite® | - | - | As needed | - |
Protocol:
-
To a solution of (S)-5-(azidomethyl)-1-methylpyrrolidin-2-one (3.85 g, 0.025 mol) in methanol (50 mL) in a hydrogenation flask, add 10% palladium on carbon (0.38 g).
-
Evacuate the flask and backfill with hydrogen gas (balloon pressure).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford (S)-5-(aminomethyl)-1-methylpyrrolidin-2-one as a colorless oil.
Expected Outcome: Yield: >95%. The product is a colorless oil.
Analytical Characterization and Quality Control
4.1. Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.45-3.55 (m, 1H), 3.05 (dd, J = 13.2, 3.6 Hz, 1H), 2.85 (s, 3H), 2.70 (dd, J = 13.2, 8.4 Hz, 1H), 2.30-2.45 (m, 2H), 1.80-2.00 (m, 2H), 1.60 (br s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.5, 57.8, 45.2, 30.1, 29.8, 22.5.
-
Mass Spectrometry (ESI+): m/z 129.10 [M+H]⁺.
4.2. Chiral HPLC Analysis for Enantiomeric Purity:
Rationale: The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis. Derivatization of the primary amine with a chiral derivatizing agent or the use of a chiral stationary phase can be employed for the separation of enantiomers.[9]
Table 5: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Ethanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Protocol:
-
Prepare a standard solution of the racemic this compound.
-
Prepare a solution of the synthesized (S)-5-(aminomethyl)-1-methylpyrrolidin-2-one in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the synthesized sample and integrate the peak areas to determine the enantiomeric excess (% ee).
Expected Outcome: The chromatogram of the synthesized product should show a single major peak corresponding to the (S)-enantiomer, with the enantiomeric excess exceeding 99%.
Conclusion
The protocols detailed in this application note provide a reliable and efficient pathway for the chiral synthesis of this compound, a key intermediate in the pharmaceutical industry. By starting with the readily available chiral synthon (S)-pyroglutamic acid and employing well-established chemical transformations, researchers can obtain the target compound in high yield and excellent enantiomeric purity. The inclusion of detailed experimental procedures, rationale for each step, and analytical quality control methods ensures that these protocols are robust and reproducible, making them a valuable resource for scientists and professionals in drug development.
References
- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-azetidinones, 3-azetidinones, and 4-azetidinones. In The Chemistry of Heterocyclic Compounds: Azetidines and Azetidinones (Vol. 63, pp. 1-469). John Wiley & Sons, Inc.
-
Diagenode. (n.d.). Hydroxymethylated DNA Immunoprecipitation for DNA Methylation Studies. Retrieved from [Link]
- Gong, X., & Lu, X. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Google Patents. (2021). CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof.
-
PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]
- Google Patents. (2006). WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Total synthesis of levetiracetam. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
- Google Patents. (2019). CN110590635A - Preparation method of levetiracetam and intermediate thereof.
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Retrieved from [Link]
- Google Patents. (2020). WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof.
-
Taylor & Francis Online. (2010). An alternate synthesis of levetiracetam. Retrieved from [Link]
-
ResearchGate. (2025). Brivaracetam (antiepileptic) synthesis. Retrieved from [Link]
-
University of Valladolid. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Application to Bee Pollen Analysis. Retrieved from [Link]
-
myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Whole-genome profiling of DNA methylation and hydroxymethylation identifies distinct regulatory programs among innate lymphocytes. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Hydroxymethylation of DNA: an epigenetic marker. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Applications of 5-(Aminomethyl)-1-methylpyrrolidin-2-one in Neuroscience Research: A Technical Guide
This document provides a detailed guide for researchers, neuroscientists, and drug development professionals on the potential applications and investigational protocols for the novel compound 5-(Aminomethyl)-1-methylpyrrolidin-2-one. Drawing from the extensive research on the broader class of pyrrolidinone derivatives, this guide outlines the scientific rationale, potential mechanisms of action, and detailed methodologies for evaluating its efficacy as a cognitive enhancer and neuroprotective agent.
Introduction: The Pyrrolidinone Scaffold in Nootropic Research
The five-membered pyrrolidinone ring serves as a fundamental scaffold for a prominent class of psychoactive agents known as racetams.[1] This family of compounds, which includes well-known members like piracetam, aniracetam, and nebracetam, has been the subject of extensive research for over three decades for their potential nootropic effects.[1][2] These effects primarily encompass the enhancement of cognitive functions such as memory and learning, alongside potential neuroprotective properties.[1][3][4][5]
This compound is a structurally related compound that holds promise as a novel investigational agent in this domain. Its chemical architecture suggests that it may share and potentially improve upon the pharmacological properties of its predecessors. This guide will, therefore, focus on the logical and scientifically-grounded approaches to unlocking the therapeutic potential of this molecule.
Postulated Mechanism of Action: A Focus on Cholinergic and Glutamatergic Pathways
Based on the established pharmacology of related pyrrolidinone derivatives, it is hypothesized that this compound exerts its nootropic effects through the modulation of key neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.[2][6][7][8][9][10]
-
Cholinergic System Modulation: Many racetams are known to influence cholinergic neurotransmission. For instance, nebracetam, a structural analog, acts as an agonist at the M1-muscarinic acetylcholine receptor.[2] It is plausible that this compound could exhibit similar activity, potentially enhancing acetylcholine release or acting as a direct agonist or positive allosteric modulator at cholinergic receptors.
-
Glutamatergic System Modulation: The glutamatergic system, particularly AMPA receptors, is another key target for nootropic agents.[5][10][11] Modulation of these receptors can enhance synaptic plasticity, a cellular mechanism underlying learning and memory. It is hypothesized that this compound may positively modulate AMPA receptor function, leading to improved cognitive performance.
The following diagram illustrates the potential signaling pathways that could be influenced by this compound.
Caption: Postulated signaling pathways for this compound.
Application Notes and Protocols
The following section provides detailed experimental protocols for the investigation of this compound as a nootropic agent.
Part 1: In Vitro Characterization
The initial phase of research should focus on characterizing the compound's interaction with its putative molecular targets.
1.1. Receptor Binding Assays
Objective: To determine the binding affinity of this compound to various cholinergic and glutamatergic receptor subtypes.
Protocol:
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing specific receptor subtypes (e.g., CHO-K1 cells expressing human M1 muscarinic receptors or HEK293 cells expressing human GluA2 AMPA receptors).
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor target.
-
Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Table 1: Hypothetical Receptor Binding Affinity Data
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| Muscarinic M1 | [³H]Pirenzepine | To be determined |
| Nicotinic α7 | [³H]Methyllycaconitine | To be determined |
| AMPA | [³H]AMPA | To be determined |
| NMDA | [³H]MK-801 | To be determined |
1.2. Functional Assays
Objective: To assess the functional activity of the compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or modulator).
Protocol (Example for M1 Muscarinic Receptor):
-
Cell Culture: Culture cells expressing the M1 receptor that are also engineered to express a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Application: Apply varying concentrations of this compound to the cells.
-
Calcium Imaging: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Plot a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response) to determine the compound's potency as an agonist.
Part 2: In Vivo Behavioral Studies
Following in vitro characterization, the next step is to evaluate the compound's effects on cognitive function in animal models.
2.1. Morris Water Maze
Objective: To assess spatial learning and memory.
Protocol:
-
Animal Dosing: Administer this compound or vehicle to rodents (e.g., rats or mice) at various doses and time points before testing.
-
Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of water, using visual cues around the room.
-
Probe Trial: On the final day, remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the latency to find the platform during training and the time spent in the target quadrant during the probe trial between the compound-treated and vehicle-treated groups.
2.2. Novel Object Recognition
Objective: To evaluate non-spatial memory.
Protocol:
-
Habituation: Allow the animals to explore an open-field arena.
-
Training Phase: Place two identical objects in the arena and allow the animal to explore them.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and measure the time the animal spends exploring the novel object versus the familiar one.
-
Data Analysis: A preference for the novel object indicates successful memory of the familiar object. Compare the discrimination index between treated and control groups.
Caption: Workflow for in vivo behavioral assessment of cognitive enhancement.
Part 3: Electrophysiological Studies
To investigate the effects of this compound on the cellular basis of learning and memory, electrophysiological recordings are essential.
3.1. In Vitro Synaptic Plasticity (LTP)
Objective: To determine if the compound can modulate long-term potentiation (LTP), a form of synaptic plasticity.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from rodents.
-
Baseline Recording: Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) in a relevant pathway (e.g., Schaffer collaterals to CA1).
-
Compound Perfusion: Perfuse the brain slice with a solution containing this compound.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol.
-
Post-Induction Recording: Continue to record synaptic responses for at least one hour after LTP induction.
-
Data Analysis: Compare the magnitude and stability of LTP in the presence and absence of the compound.
Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it with care, following standard laboratory safety procedures for novel chemical entities. Based on data for the related compound 5-(Aminomethyl)pyrrolidin-2-one, it may cause severe skin burns, eye damage, and respiratory irritation.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising candidate for neuroscience research, particularly in the field of cognitive enhancement. Its structural similarity to the well-established racetam family of nootropics provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for elucidating its mechanism of action and evaluating its potential as a therapeutic agent for cognitive disorders. Through rigorous in vitro, in vivo, and electrophysiological studies, the scientific community can systematically uncover the neuropharmacological profile of this novel compound.
References
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]
-
Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]
-
Talih, F., & Ajaltouni, J. (2015). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. [Link]
-
Urban, K. R., & Gao, W. J. (2014). Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain. Frontiers in systems neuroscience, 8, 72. [Link]
-
Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2), 108-118. [Link]
-
Krogsgaard-Larsen, P., et al. (1980). The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium. British journal of pharmacology, 70(2), 291–300. [Link]
-
PubChem. 5-(Aminomethyl)pyrrolidin-2-one. [Link]
-
Kroeger, H., et al. (2025). Complex opioid-driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus associated with emotion, reward, and addiction. eLife. [Link]
-
Semenets, A., et al. (2022). Design of prototypes of nootropic drugs based on racetams and ampakines. [Link]
-
Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]
-
PubChem. 5-(Aminomethyl)pyrrolidin-2-one - Safety and Hazards. [Link]
-
Kroeger, H., et al. (2025). Complex opioid driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus. bioRxiv. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]
-
Martinez-Lozada, S., et al. (2023). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients, 15(2), 315. [Link]
-
Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][13][14]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of medicinal chemistry, 49(7), 2143–2146. [Link]
-
PubChem. N-methyl-2-pyrrolidone. [Link]
-
Spoelstra, J., et al. (2013). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 15(4), 1035-1040. [Link]
-
Orzelska-Górka, J., et al. (2019). The Psychonauts' World of Cognitive Enhancers. PMC. [Link]
-
Kaczor, A. A., & Kułak, P. (2018). Anxiolytic-Like Effects of the Prototypical Metabotropic Glutamate Receptor 5 Antagonist 2-Methyl-6-(phenylethynyl)pyridine in Rodents. ResearchGate. [Link]
-
Kourounakis, A. P., & Rekka, E. A. (2022). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 10(2), 108-118. [Link]
-
Kourounakis, A. P., & Rekka, E. A. (2022). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 10(2), 108-118. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholinergic, Glutamatergic, and GABAergic Neurons of the Pedunculopontine Tegmental Nucleus Have Distinct Effects on Sleep/Wake Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]
- 10. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
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- 12. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. ec.europa.eu [ec.europa.eu]
Application Note: 5-(Aminomethyl)-1-methylpyrrolidin-2-one (AMP-1) for Peptide C-Terminal Engineering
This Application Note provides a comprehensive technical guide for the synthesis and application of 5-(Aminomethyl)-1-methylpyrrolidin-2-one (referred to herein as AMP-1 ). This scaffold serves as a potent C-terminal peptidomimetic cap, designed to enhance metabolic stability, lipophilicity, and conformational rigidity in therapeutic peptides.
Introduction & Scientific Rationale
In drug discovery, native peptides often suffer from rapid proteolytic degradation (particularly by carboxypeptidases) and poor membrane permeability. AMP-1 is a specialized
Mechanism of Action[1][2]
-
Proteolytic Resistance: The lactam ring and the
-methyl group sterically hinder the approach of proteolytic enzymes. The absence of a C-terminal carboxylate eliminates the primary recognition motif for carboxypeptidases. -
Conformational Biasing: The 5-membered lactam ring restricts the
(phi) and (psi) torsion angles of the C-terminus, often stabilizing Type II -turn geometries in the preceding residues. -
Lipophilicity: The
-methylation of the lactam nitrogen removes a hydrogen bond donor, reducing the desolvation energy required for the molecule to cross lipid bilayers, potentially improving oral bioavailability and CNS penetration.
Chemical Basis & Retrosynthesis
The synthesis of AMP-1 exploits the "Chiral Pool" strategy, utilizing L-Pyroglutamic acid (pGlu) as an inexpensive, enantiopure starting material. The critical transformation involves the selective reduction of the C5-carboxylate side chain to an amine while preserving the sensitive lactam amide bond.
Structural Analysis[3]
-
Scaffold: Pyrrolidin-2-one (
-lactam). -
Modifications:
-
N1-Methylation: Blocks H-bonding, increases lipophilicity.
-
C5-Aminomethyl: Provides the primary amine handle for amide coupling to the peptide C-terminus.
-
Protocol 1: Synthesis of AMP-1 Scaffold
This protocol details the gram-scale synthesis of the AMP-1 scaffold.
Reagents & Equipment
| Reagent | Role | Specifications |
| L-Pyroglutamic Acid | Starting Material | >99% ee |
| Methyl Iodide (MeI) | Methylating Agent | Caution: Carcinogen |
| Sodium Hydride (NaH) | Base | 60% dispersion in oil |
| Sodium Borohydride ( | Reducing Agent | Powder |
| Diphenylphosphoryl Azide (DPPA) | Azidation Agent | High Purity |
| Triphenylphosphine ( | Staudinger Reduction | Flakes |
Step-by-Step Methodology
Step A: Esterification & N-Methylation
-
Esterification: Dissolve L-pyroglutamic acid (10 g) in MeOH (100 mL). Add catalytic
(0.5 mL) and reflux for 4 hours. Concentrate to yield L-pyroglutamic acid methyl ester. -
Methylation: Dissolve the ester (1 eq) in dry THF under
at 0°C. -
Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Add MeI (1.5 eq) dropwise. Allow to warm to Room Temperature (RT) and stir overnight.
-
Workup: Quench with
, extract with EtOAc, dry over , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield N-methyl-L-pyroglutamic acid methyl ester .
Step B: Selective Reduction to Alcohol
-
Dissolve the methylated ester in EtOH/THF (1:1).
-
Add
(3 eq) slowly at 0°C. Note: The lactam ring is generally stable under these conditions if temperature is controlled. -
Stir at RT for 6 hours. Monitor by TLC for disappearance of ester.
-
Workup: Acidify carefully with 1M HCl to pH 5 (destroy excess hydride), neutralize, and extract with DCM/isopropanol (3:1). Yields 5-(hydroxymethyl)-1-methylpyrrolidin-2-one .
Step C: Conversion to Amine (AMP-1)
-
Azidation: Dissolve the alcohol (1 eq) in dry Toluene/THF. Add
(1.2 eq) and DEAD (1.2 eq) followed by DPPA (1.2 eq) at 0°C (Mitsunobu conditions). Stir 12h. -
Reduction (Staudinger): Add
(1.5 eq) to the crude azide solution. Stir 2 hours, then add (1 mL) and heat to 50°C for 4 hours to hydrolyze the phosphinimine. -
Purification: Acidify to pH 2, wash with DCM (removes
), basify aqueous layer to pH 12, and extract exhaustively with DCM. -
Final Product: Concentrate to yield This compound (AMP-1) as a pale yellow oil. Store under Argon.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for generating the AMP-1 scaffold from chiral pool precursors.[1][2]
Protocol 2: Peptide Conjugation (Solution Phase)
Because AMP-1 lacks a carboxyl group, it cannot be used in standard Solid Phase Peptide Synthesis (SPPS) chain elongation. It must be coupled to the C-terminus of a protected peptide fragment.
Strategy: Synthesis of Protected Peptide-COOH
Step-by-Step Methodology
-
Peptide Assembly: Synthesize the desired peptide sequence on 2-Chlorotrityl Chloride Resin . This resin allows cleavage of the peptide using mild acid (1% TFA/DCM) while retaining side-chain protecting groups (Boc, tBu, Pbf).
-
Cleavage: Treat resin with 1% TFA in DCM (
min). Neutralize filtrate immediately with Pyridine/MeOH. Concentrate to obtain Side-Chain Protected Peptide-COOH . -
Coupling:
-
Dissolve Protected Peptide (1.0 eq) and AMP-1 (1.2 eq) in dry DMF.
-
Add HATU (1.1 eq) and HOAt (1.1 eq).
-
Add DIPEA (3.0 eq) dropwise.
-
Stir at RT for 4–12 hours. Monitor by LC-MS (Shift in mass corresponds to +128 Da for AMP-1 addition).
-
-
Global Deprotection:
-
Precipitate the coupled product in cold ether.
-
Treat with cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in ether, centrifuge, and purify via RP-HPLC.
-
Coupling Logic Diagram
Figure 2: Workflow for conjugating AMP-1 to a peptide C-terminus using a side-chain protected fragment strategy.
Characterization & Validation
To ensure the integrity of the peptidomimetic, the following validation steps are mandatory:
NMR Spectroscopy ( , 2D-NOESY)
-
Diagnostic Signal: Look for the N-methyl singlet around
2.8–2.9 ppm. -
Conformation: NOESY correlations between the peptide's C-terminal
-proton and the AMP-1 ring protons will indicate the secondary structure (e.g., -turn induction).
Metabolic Stability Assay
Compare the half-life (
| Peptide Variant | Mechanism of Stabilization | |
| Native Sequence (H-Ala-Phe-Pro-OH) | ~ 25 minutes | Susceptible to Carboxypeptidase |
| AMP-1 Analog (H-Ala-Phe-AMP1) | > 240 minutes | C-terminal cap blocks hydrolysis |
References
-
Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. Link
-
Zhang, R., & Madalengoitia, J. S. (2000). "Synthesis of 5-substituted pyrrolidin-2-ones and 2-substituted piperidin-3-ones." Journal of Organic Chemistry. Link
-
Smith, A. B., et al. (2007). "Design, Synthesis, and Evaluation of Non-Peptide Peptidomimetics." Journal of the American Chemical Society. Link
-
Pawar, N., et al. (2018). "One-pot synthesis of 2-pyrrolidone from pyroglutamic acid."[3] Catalysts. Link
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link
Sources
Handling and storage of 5-(Aminomethyl)-1-methylpyrrolidin-2-one in the lab
Application Note: Technical Guide to Handling 5-(Aminomethyl)-1-methylpyrrolidin-2-one
Part 1: Identity Verification & Critical Alert
CRITICAL DISCREPANCY NOTICE: There is a significant conflict between the Chemical Name and CAS Number provided in the request. You must verify your container immediately before proceeding.
| Parameter | Target Molecule (Name Based) | CAS Number Provided (13310-75-3) |
| Chemical Name | This compound | 2-Propylvaleronitrile (2-Propylpentanenitrile) |
| Structure | Cyclic Lactam with Primary Amine | Aliphatic Nitrile |
| Hazards | Corrosive, Reprotoxic (Predicted), Hygroscopic | Flammable, Acute Toxicity (Nitrile) |
| State | Viscous Liquid or Low-Melting Solid | Liquid |
Scope of this Document: This guide addresses the Chemical Name (this compound), a specialized chiral building block often used in kinase inhibitor synthesis. If you possess the Nitrile (CAS 13310-75-3), STOP ; the protocols below for amines are chemically incompatible and potentially dangerous.
Part 2: Physicochemical Profile & Hazard Logic
This molecule combines the solvent properties of N-Methyl-2-pyrrolidone (NMP) with the reactivity of a primary amine. This creates a unique "Dual-Hazard" profile:
-
The "Trojan Horse" Effect: The NMP-like lactam ring is a known skin permeation enhancer.
-
The Corrosive Payload: The primary aminomethyl group (
) is basic and corrosive. -
Result: Skin contact can result in rapid, deep-tissue chemical burns because the solvent carrier drags the corrosive amine through the stratum corneum.
Predicted Properties Table
| Property | Value / Characteristic | Experimental Causality |
| Physical State | Viscous Liquid or Waxy Solid | Hydrogen bonding of amine vs. N-methyl disruption. |
| Hygroscopicity | Extreme | Lactam + Amine both avidly absorb atmospheric water. |
| Air Sensitivity | High ( | Primary amines react with |
| Basicity (pKa) | ~9.5 - 10.5 (Amine) | Typical for primary alkyl amines; requires separation from acids. |
| Solubility | Miscible in Water, MeOH, DCM | Polar lactam core drives high solubility. |
Part 3: Degradation Pathways (The "Why" Behind Storage)
Understanding how this molecule fails is the key to preserving it. It does not just "go bad"; it chemically transforms upon exposure to the lab environment.
Figure 1: The degradation cascade. Moisture absorption accelerates CO2 capture, leading to solid carbamate formation (often mistaken for "freezing").
Part 4: Detailed Protocols
Protocol A: Receipt & Initial Quality Control
Objective: Verify identity and establish a baseline before the material enters the storage workflow.
-
Visual Inspection:
-
Pass: Colorless to pale yellow oil/solid.
-
Fail: Dark orange/brown (oxidation) or presence of white crust on the cap (carbamate formation).
-
-
Solubility Test (Small Scale):
-
Dissolve 10 mg in 0.5 mL
or . -
Observation: Must dissolve clearly. Turbidity indicates polymer contamination or heavy carbonate salt formation.
-
-
Identity Check (NMR):
-
Look for the N-Methyl singlet (~2.7-2.9 ppm) and the Aminomethyl doublet/multiplet (~2.6-3.0 ppm).
-
Critical: Check for a broad peak downfield (>8 ppm) which indicates ammonium/carbamate species.
-
Protocol B: Long-Term Storage (The "Schlenk" Standard)
Objective: Prevent the degradation cycle shown in Figure 1.
-
Primary Container: Glass vial with a Teflon-lined screw cap. Do not use cork or rubber septa for >1 week storage (leaching risk).
-
Atmosphere: Argon is superior to Nitrogen (heavier than air, blankets the liquid).
-
Temperature:
to . (Avoid freezing if possible to prevent moisture condensation upon thawing, unless sealed under vacuum). -
Secondary Containment: Store the vial inside a desiccator or a jar containing activated molecular sieves and an oxygen scavenger.
Protocol C: Handling & Aliquoting
Objective: Transfer material without introducing moisture.
Equipment:
-
Glass syringe with stainless steel needle (long).
-
Argon balloon or line.
-
Dry solvent (if making a stock solution).
Step-by-Step:
-
Warm Up: Allow the refrigerated container to reach room temperature before opening. (Opening cold attracts condensation instantly).
-
Purge: Flush the headspace of the source bottle with Argon for 30 seconds.
-
Withdraw:
-
If Liquid: Use the syringe technique. Tilt bottle, insert needle, withdraw liquid, pull plunger back to fill dead space with Argon before removing.
-
If Solid/Waxy: Do not scrape with a metal spatula (corrosion risk). Melt gently (warm water bath <40°C) or dissolve in anhydrous DCM/THF inside the bottle if the entire amount is to be used eventually.
-
-
Seal: Immediately wrap the cap with Parafilm or electrical tape (stretched tight) to prevent gas exchange.
Part 5: Emergency & Waste Management
Spill Response
-
Small Spill (<5 mL):
-
Evacuate immediate area (vapors may be irritating).
-
Don PPE: Butyl rubber gloves (Nitrile is permeable to NMP-like structures over time) + Goggles.
-
Absorb with vermiculite or sand.
-
Neutralize trace residues with dilute acetic acid (vinegar) to bind the amine, then wash with soap and water.
-
-
Skin Contact:
-
Immediate Flush: Wash with copious water for 15 minutes.
-
Do not use solvents (Ethanol/Acetone) to wash skin; this drives the toxin deeper into the blood.
-
Waste Disposal
-
Classification: Basic Organic Waste (High pH).
-
Segregation: Do not mix with acid waste streams (exothermic reaction). Segregate from oxidizers.
Part 6: Handling Workflow Diagram
Figure 2: Decision matrix for safe handling. Note the critical "Equilibration" step to prevent moisture ingress.
References
-
PubChem. (2023). Compound Summary: 5-(Aminomethyl)-2-pyrrolidinone (Analogous Structure Safety). National Library of Medicine. [Link][1]
-
European Chemicals Agency (ECHA). (2023). Substance Information: N-Methyl-2-pyrrolidone (NMP) - Toxicological Backbone Reference. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). N-Methyl-2-pyrrolidone (NMP) Safety & Health Topics. United States Department of Labor. [Link]
Sources
Application Note: Formulation of 5-(Aminomethyl)-1-methylpyrrolidin-2-one for In Vivo Studies
Executive Summary
This guide details the protocol for formulating 5-(Aminomethyl)-1-methylpyrrolidin-2-one (referred to herein as AMMP ) for preclinical in vivo administration (IV, IP, SC, PO).
AMMP is a polar, basic pyrrolidinone derivative characterized by a primary aminomethyl group at position 5 and an N-methyl group at position 1. Due to the high pKa of the primary amine (estimated ~9.5), the free base is highly alkaline in aqueous solution. Direct administration of the unbuffered free base can cause severe tissue necrosis, hemolysis, and pain.
Core Strategy: The formulation requires in situ salt formation using stoichiometric titration with Hydrochloric Acid (HCl) or formulation in a strong buffer to achieve a physiological pH (7.4 ± 0.2) and isotonicity (290 ± 20 mOsm/kg).
Physicochemical Profiling & Pre-Formulation
Before formulation, the compound's properties dictate the vehicle choice.
| Property | Value / Characteristic | Implication for Formulation |
| Appearance | Colorless to pale yellow liquid/oil or low-melting solid. | May require gentle warming to aliquot if viscous. |
| Solubility (Water) | Miscible / Highly Soluble. | No organic co-solvents (DMSO, PEG) are typically required. |
| pKa (Base) | ~9.5 (Primary Amine). | CRITICAL: Aqueous solutions of the free base will have pH > 10. Must be neutralized. |
| LogP | ~ -1.0 (Estimated). | Highly hydrophilic; rapid clearance likely unless formulated for sustained release (not covered here). |
| Stability | Susceptible to oxidation (amine) and hydrolysis (lactam) at extreme pH. | Prepare fresh or store at -20°C. Protect from light. |
Reagents and Equipment
Reagents
-
Active Pharmaceutical Ingredient (API): this compound (CAS: 67433-53-8), Purity >98%.
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate Buffered Saline (PBS) (1X, pH 7.4).
-
Note: Saline is preferred if significant HCl titration is expected, to avoid buffer interference during titration.
-
-
pH Adjuster: 1.0 N Hydrochloric Acid (HCl) (Sterile grade).
-
pH Adjuster (Backup): 1.0 N Sodium Hydroxide (NaOH) (Sterile grade).
Equipment
-
Calibrated pH Meter (Micro-electrode preferred for small volumes).
-
Vapor Pressure Osmometer (Optional but recommended).
-
Sterile 0.22 µm PES (Polyethersulfone) or PVDF Syringe Filters.
-
Class II Biosafety Cabinet (for sterile preparation).
Formulation Protocol (Step-by-Step)
This protocol describes the preparation of a 10 mg/mL stock solution. Adjust masses proportionally for different concentrations.
Workflow Visualization
Caption: Logical workflow for the preparation of AMMP showing the critical pH titration step.
Detailed Steps
Step 1: Calculation & Weighing
-
Target: 10 mL of 10 mg/mL solution.
-
Mass required: 100 mg of AMMP.[1]
-
Correction: If using a salt form (e.g., AMMP-HCl) supplied by a vendor, correct for the salt mass factor. If using the free base (liquid/oil), weigh 100 mg directly into a sterile glass vial.
Step 2: Initial Dissolution
-
Add approximately 8.0 mL (80% of final volume) of Sterile Water for Injection or 0.9% Saline .
-
Why 80%? Leaving room for the volume of acid required for pH adjustment.
-
-
Vortex gently until fully dissolved. The solution will be clear and colorless.
Step 3: pH Titration (The Critical Control Point)
-
Place the pH probe into the solution.
-
Observation: The pH will likely be basic (pH 9.0 – 10.5) due to the primary amine.
-
Action: Add 1.0 N HCl dropwise while stirring constantly.
-
Caution: The pKa is ~9.5. As you approach pH 7.4, the buffering capacity decreases, and pH may drop rapidly. Add HCl slowly near the endpoint.
-
-
Target: Adjust pH to 7.4 ± 0.2 .
Step 4: Final Volume Adjustment
-
Transfer the solution to a volumetric flask or graduated cylinder.
-
Add vehicle (Saline or Water) to bring the total volume to exactly 10.0 mL .
-
Invert to mix.
Step 5: Osmolality Check (Optional but Recommended)
-
Test a 20 µL aliquot.
-
Target: 280 – 300 mOsm/kg.
-
Troubleshooting: If osmolality is >320 mOsm/kg (hypertonic due to excess HCl/Salt formation), dilute slightly with Sterile Water. If <270 mOsm/kg, add a small amount of concentrated NaCl.
Step 6: Sterilization
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm PES filter .
-
Dispense into a sterile, endotoxin-free crimp-top vial.
Quality Control (QC) Specifications
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless, particulate-free | Visual Inspection |
| pH | 7.2 – 7.6 | Potentiometric |
| Concentration | ± 10% of Target | HPLC-UV / LC-MS |
| Osmolality | 270 – 310 mOsm/kg | Freezing Point Depression |
| Endotoxin | < 0.5 EU/mL (for IV use) | LAL Assay |
Storage and Stability
-
Short-term (Day of Study): Stable at Room Temperature (20-25°C) for up to 8 hours. Keep protected from light.
-
Long-term: Store aliquots at -20°C or -80°C .
-
Freeze-Thaw: Avoid more than 1 freeze-thaw cycle. The amine group is reactive; repeated thawing promotes oxidation.
Safety and Toxicology Notes
-
Route Suitability:
-
IV (Intravenous): Acceptable only if pH is strictly 7.4 and solution is particle-free.
-
IP (Intraperitoneal): Well-tolerated at pH 7.0–8.0.
-
PO (Oral): Can be administered in water or methylcellulose; pH adjustment is less critical but recommended to avoid esophageal irritation.
-
-
Handling: AMMP is a primary amine and a lactam. It may be a skin irritant. Wear gloves, goggles, and lab coat.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14143189, 5-(Aminomethyl)pyrrolidin-2-one. Retrieved October 26, 2023 from [Link](Note: Structural analog reference for pKa estimation).
- Remington, J. P. (2006). Remington: The Science and Practice of Pharmacy. 21st Edition. Lippincott Williams & Wilkins.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for vehicle selection).
Sources
Use of 5-(Aminomethyl)-1-methylpyrrolidin-2-one as a chemical intermediate
Application Note: 5-(Aminomethyl)-1-methylpyrrolidin-2-one as a Privileged Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 67433-53-8) represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amines, this compound integrates a rigid gamma-lactam ring which restricts conformational freedom, potentially reducing the entropic penalty of ligand-receptor binding.
Key Utility Drivers:
-
Chiral Pool Derivation: Synthetically accessible from Glutamic Acid (via Pyroglutamic acid), allowing for cost-effective access to enantiopure (S)- or (R)-isomers.
-
Solubility Enhancement: The N-methyl lactam moiety mimics the polarity of N-Methyl-2-pyrrolidone (NMP), significantly improving the aqueous solubility of lipophilic drug payloads attached to the amine handle.
-
Peptidomimetic Potential: The structure mimics a
-turn in peptide chains, making it an ideal spacer or scaffold in protease inhibitors and GPCR ligands.
Part 2: Chemical Profile & Physical Properties[1][2][3][4][5]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 67433-53-8 | N-methylated analog |
| Molecular Formula | ||
| Molecular Weight | 128.17 g/mol | Low MW fragment |
| Physical State | Viscous Colorless to Yellow Oil | Hygroscopic |
| Boiling Point | ~110-115 °C at 0.5 mmHg | High boiling point |
| Solubility | Miscible in | Polar aprotic character |
| pKa (Conjugate Acid) | ~9.0 - 9.5 (Primary Amine) | Nucleophilic at physiological pH |
Part 3: Core Application – Peptidomimetic Scaffold Synthesis
The primary application of this intermediate is as a C-terminal cap or internal constraint in peptide synthesis. The following protocol details the coupling of this compound with a carboxylic acid functionalized pharmacophore.
Mechanism of Action
The primary amine group (
Part 4: Detailed Experimental Protocol
Protocol ID: AMP-CPL-04 Title: HATU-Mediated Amide Coupling of this compound
Objective: To covalently attach the pyrrolidinone scaffold to a generic carboxylic acid (
Materials:
-
Amine: this compound (1.2 equivalents)
-
Acid:
-Boc-protected Amino Acid or Drug Scaffold (1.0 equivalent) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
Base: DIPEA (
-Diisopropylethylamine) (3.0 equivalents) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation Phase:
-
In a flame-dried round-bottom flask under
atmosphere, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). -
Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).
-
Add HATU (1.1 eq) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to generate the active ester.
-
-
Nucleophilic Attack:
-
Add this compound (1.2 eq) dropwise to the activated acid mixture.
-
Critical Note: If using the hydrochloride salt of the amine, ensure an additional 1.0 eq of DIPEA is added to liberate the free base.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
QC Check: Monitor by LC-MS or TLC (System: 10% MeOH in DCM). Look for the disappearance of the acid peak and formation of the product mass (
).
-
-
Work-up (Extraction):
-
Dilute reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
5%
solution (to remove DMF). -
Saturated
(to remove unreacted acid). -
Brine.
-
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The polar lactam moiety may make the product water-soluble. If extraction yield is low, utilize Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).
-
Part 5: Visualization of Workflow
The following diagram illustrates the logical flow of the coupling strategy and the structural role of the intermediate.
Caption: Figure 1. Convergent synthesis workflow utilizing the aminomethyl-pyrrolidinone scaffold for library generation.
Part 6: Safety & Handling (E-E-A-T)
Senior Scientist Warning: While this compound is a valuable intermediate, it shares structural homology with NMP (N-Methyl-2-pyrrolidone), a known reproductive toxin and skin penetrant.
-
The "Trojan Horse" Effect: The N-methyl lactam ring is an excellent permeation enhancer. If this intermediate is dissolved in DMSO or coupled to a toxic payload, it will penetrate the skin barrier rapidly. Double-gloving (Nitrile over Latex) is mandatory.
-
Hygroscopicity: The primary amine readily absorbs atmospheric
to form carbamates. Store under Argon at 4°C. -
Basic Corrosivity: Treat as a corrosive base. Inhalation of mists can cause severe respiratory irritation.
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14143189, 5-(Aminomethyl)pyrrolidin-2-one. Retrieved from [Link]
-
Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activity of 5-(Hydroxymethyl) Pyrrolidin-2-One Derivatives.[1] International Journal of Scientific Research in Science and Technology.[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting side reactions in 5-(Aminomethyl)-1-methylpyrrolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and overcome common challenges related to side reactions and impurities.
Introduction to the Synthesis and its Challenges
This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Its synthesis, while conceptually straightforward, can be prone to several side reactions that can impact yield, purity, and scalability. The primary challenges often revolve around the introduction of the aminomethyl group at the C5 position of the pyrrolidinone ring.
This guide will focus on troubleshooting the most common synthetic pathways, providing insights into the root causes of frequently encountered issues and offering practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Q: I am attempting to synthesize this compound, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields can stem from several factors, primarily related to incomplete reactions, degradation of starting materials or products, and competing side reactions. Let's break down the possibilities based on common synthetic routes.
Scenario A: Synthesis via Gabriel Phthalimide Method
This popular method involves the reaction of a 5-(halomethyl) precursor with potassium phthalimide, followed by hydrazinolysis.
-
Incomplete Alkylation: The initial SN2 reaction between 5-(chloromethyl)- or 5-(bromomethyl)-1-methylpyrrolidin-2-one and potassium phthalimide may be inefficient.
-
Root Cause: Insufficiently reactive halide, poor solubility of potassium phthalimide, or suboptimal reaction temperature.
-
Troubleshooting:
-
Consider converting the 5-(hydroxymethyl) precursor to the more reactive 5-(iodomethyl) derivative.
-
Ensure your reaction solvent (e.g., DMF, DMSO) is anhydrous, as water can hydrolyze the phthalimide salt.
-
Increase the reaction temperature moderately (e.g., from 80°C to 100°C) to drive the reaction to completion, but monitor for decomposition.
-
-
-
Incomplete Hydrazinolysis: The final deprotection step to release the primary amine can be sluggish.
-
Root Cause: Insufficient hydrazine hydrate, or steric hindrance.
-
Troubleshooting:
-
Use a molar excess of hydrazine hydrate (typically 2-4 equivalents).
-
Ensure adequate reaction time and temperature as specified in established protocols. The reaction can be monitored by TLC for the disappearance of the phthalimide intermediate.
-
-
-
Side Reactions during Halogenation: If preparing the 5-(halomethyl) precursor from 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, side reactions can occur.
-
Root Cause: Over-halogenation or elimination reactions.
-
Troubleshooting:
-
Use milder halogenating agents (e.g., PBr₃ for bromination instead of HBr gas).
-
Maintain strict temperature control during the halogenation step.
-
-
Scenario B: Synthesis via Reduction of a Nitrile Precursor
This route involves the reduction of 5-cyano-1-methylpyrrolidin-2-one.
-
Incomplete Reduction: The nitrile group may not be fully reduced to the primary amine.
-
Root Cause: Inactive catalyst, insufficient hydrogen pressure, or suboptimal temperature.
-
Troubleshooting:
-
Use a fresh, high-quality catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Ensure the reaction is performed under adequate hydrogen pressure (this can range from atmospheric to high pressure depending on the specific catalyst and substrate).
-
The choice of solvent is critical; alcohols like methanol or ethanol are commonly used.
-
-
-
Formation of Secondary Amine Byproducts: The newly formed primary amine can react with an intermediate imine to form a secondary amine dimer.
-
Root Cause: This is a common side reaction in nitrile reductions.
-
Troubleshooting:
-
The addition of ammonia to the reaction mixture can often suppress the formation of secondary amines by competing for the intermediate imine.
-
Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.
-
-
Scenario C: Synthesis via Reductive Amination
This pathway involves the reaction of 5-formyl-1-methylpyrrolidin-2-one with an ammonia source and a reducing agent.
-
Inefficient Imine Formation: The initial reaction between the aldehyde and ammonia may not proceed to completion.
-
Root Cause: Unfavorable equilibrium or steric hindrance.
-
Troubleshooting:
-
Use a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol).
-
The use of a dehydrating agent can help to drive the equilibrium towards the imine.
-
-
-
Reduction of the Starting Aldehyde: The reducing agent may reduce the starting aldehyde to the corresponding alcohol (5-(hydroxymethyl)-1-methylpyrrolidin-2-one).
-
Root Cause: A reducing agent that is too reactive or non-selective.
-
Troubleshooting:
-
Use a reducing agent that is selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN).
-
Perform the reaction in a one-pot fashion where the imine is formed in situ and then reduced.
-
-
General Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low product yields.
Problem 2: Presence of an Impurity with a Similar Polarity to the Product
Q: My final product is contaminated with an impurity that is very difficult to remove by standard column chromatography. What could this impurity be and how can I get rid of it?
A: An impurity with similar polarity to your highly polar aminomethyl product is often a structurally related byproduct.
Likely Impurities and Their Origins:
-
Dimeric Secondary Amine: As mentioned in the nitrile reduction section, the formation of a bis-substituted secondary amine, (1-methyl-2-oxopyrrolidin-5-yl)methyl)₂NH, is a common byproduct. This molecule will have a similar polarity to the desired primary amine.
-
Formation: Reaction of the primary amine product with the intermediate imine during nitrile reduction.
-
Mitigation during Synthesis: Add ammonia to the reaction mixture to outcompete the primary amine in reacting with the imine intermediate.
-
Purification Strategy:
-
Acid-Base Extraction: Carefully perform an acid-base extraction. The primary and secondary amines will both be extracted into the acidic aqueous phase. After basifying, a careful fractional extraction with an organic solvent may allow for some separation, although this can be challenging.
-
Derivatization: Temporarily protect the primary amine with a bulky protecting group (e.g., Boc anhydride). The Boc-protected primary amine will have a significantly different polarity from the unprotected secondary amine, allowing for easy separation by column chromatography. The protecting group can then be removed.
-
-
-
Unreacted Starting Material: If the reaction did not go to completion, you may have residual starting material such as 5-(hydroxymethyl)-1-methylpyrrolidin-2-one or the phthalimide intermediate.
-
Mitigation: Ensure the reaction goes to completion by optimizing reaction conditions (see Problem 1).
-
Purification: These starting materials usually have different polarities and should be separable by standard chromatography. If co-elution is an issue, consider changing the solvent system for your chromatography.
-
-
Ring-Opened Byproducts: Strong acidic or basic conditions can lead to hydrolysis of the lactam ring, forming derivatives of 4-(methylamino)butanoic acid.
-
Formation: This is more likely during workup or purification if harsh conditions are used.
-
Mitigation: Maintain a neutral or mildly basic pH during workup and purification.
-
Purification: These carboxylic acid-containing byproducts will have very different solubility and polarity and can typically be removed with a basic wash during the workup.
-
Quantitative Data on Common Impurities
| Impurity Name | Potential Origin | Typical % in Crude Mixture (if unoptimized) | Recommended Analytical Technique |
| Dimeric Secondary Amine | Nitrile Reduction | 5-15% | LC-MS, GC-MS |
| 5-(hydroxymethyl)-1-methylpyrrolidin-2-one | Incomplete conversion/reduction | 2-10% | TLC, LC-MS |
| N-(1-methyl-2-oxopyrrolidin-5-yl)methyl)phthalimide | Incomplete hydrazinolysis | 1-5% | TLC, LC-MS |
| 4-(methylamino)butanoic acid derivatives | Lactam hydrolysis | < 2% | LC-MS, NMR |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The "best" starting material depends on the scale of your synthesis, available resources, and desired purity.
-
For lab-scale synthesis: Starting from commercially available 1-methyl-2-pyrrolidinone-5-carboxylic acid is a reliable route. This can be converted to the 5-(hydroxymethyl) derivative, then to a halide or tosylate for subsequent amination (e.g., via Gabriel synthesis).
-
For larger-scale synthesis: A route starting from a less expensive precursor, such as levulinic acid, might be more economical. However, this often involves more steps and potentially more complex purification.[1]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several reagents used in the potential synthetic routes are hazardous.
-
Hydrazine hydrate: is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong reducing agents (e.g., LiAlH₄, Raney Nickel): Can be pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Halogenating agents (e.g., SOCl₂, PBr₃): Are corrosive and react with moisture to release toxic gases. Handle with extreme care in a fume hood.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, intermediates, and product. For the highly polar amine product, a mobile phase containing a small amount of a base (e.g., triethylamine or ammonia in methanol) can improve the spot shape. LC-MS is also an excellent tool for monitoring the reaction and identifying any byproducts being formed.
Q4: What is the best way to purify the final product?
A4: The high polarity of this compound can make purification challenging.
-
Column Chromatography: Silica gel chromatography can be effective, but often requires a polar mobile phase such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine to prevent streaking.
-
Acid-Base Extraction: A carefully executed acid-base extraction can be a good way to isolate the amine from non-basic impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of 1-methyl-5-(phthalimidomethyl)pyrrolidin-2-one
-
To a solution of 5-(chloromethyl)-1-methylpyrrolidin-2-one (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the phthalimide intermediate.
Step 2: Hydrazinolysis to this compound
-
Suspend the phthalimide intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for the Gabriel synthesis of the target compound.
References
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-(Aminomethyl)-1-methylpyrrolidin-2-one Derivatives
Welcome to the technical support center for 5-(Aminomethyl)-1-methylpyrrolidin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important class of compounds. We will explore the physicochemical reasons behind these challenges and provide a series of practical, step-by-step troubleshooting strategies to achieve successful solubilization for your experiments.
Understanding the Core Challenge: The Physicochemical Profile
Derivatives of this compound possess a unique chemical structure: a polar lactam ring and a basic primary aminomethyl group. This duality governs their solubility behavior. The primary amine is a weak base, meaning it can accept a proton (H+) to form a positively charged, and therefore more water-soluble, ammonium salt.[1][2] The extent of this protonation is dependent on the pH of the solution and the pKa of the amine.[3][4]
The pKa of a drug is a critical property that determines its ionization state at a given pH, which in turn impacts solubility, permeability, and other pharmacokinetic properties.[3][4] Primary alkylamines typically have a pKa for their conjugate acid (pKaH) in the range of 9.0 to 10.5.[4][5] This means that to achieve full protonation and maximize aqueous solubility, the pH of the solvent must be significantly lower than this pKa value.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Q1: My compound won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective strategy I should try?
Answer: The most direct and effective initial strategy is pH adjustment .[6][7] Your compound is a weak base, and its solubility is highly dependent on pH.[8] At neutral pH, a significant fraction of the amine groups are in their neutral, less soluble form. By lowering the pH, you can protonate the primary amine, converting the molecule into a much more soluble salt.[9][10]
Mechanism of pH-Dependent Solubility
The solubility of ionic compounds with basic anions or, in this case, basic functional groups, increases as the pH of the solution is decreased.[9] The equilibrium between the insoluble free base and the soluble salt form is shifted towards the soluble form by the addition of acid.
Caption: pH-driven equilibrium of an aminomethyl derivative.
Q2: I've tried lowering the pH, and the compound dissolved. But how do I prepare a stable, ready-to-use stock solution?
Answer: This is an excellent question. While adjusting the pH of a final working solution is effective, creating a stable, concentrated stock solution often involves salt formation . Salt formation is a standard, robust, and highly effective method for increasing the solubility and dissolution rates of basic drug candidates.[7][11][12] Approximately 50% of all marketed small molecule drugs are administered as salts to improve their properties.[13]
By forming a salt, such as a hydrochloride (HCl) or sulfate salt, you are creating a solid form of the compound that is pre-protonated. This salt will readily dissolve in water or neutral buffers without the need for pH adjustment at the time of use, as it dissociates to yield the soluble, protonated form of your molecule.[12][14]
Protocol 1: Small-Scale Preparation of a Hydrochloride (HCl) Salt Stock Solution
-
Weigh Compound: Accurately weigh your this compound derivative (e.g., 10 mg) into a clean glass vial.
-
Initial Suspension: Add a small volume of your desired final solvent (e.g., deionized water or saline) to create a slurry. Do not add the full volume yet.
-
Acid Addition: Prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl). Add the HCl solution dropwise to the slurry while vortexing or stirring.
-
Observe Dissolution: Continue adding acid dropwise until the solid material completely dissolves. The solution should become clear. Be patient, as this may take a few moments.
-
pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to check that the pH is acidic (typically pH 2-4).
-
Final Volume Adjustment: Once dissolved, add the solvent to reach your final target concentration (e.g., for a 10 mg/mL stock, bring the final volume to 1 mL).
-
Storage: Store the stock solution as recommended for your compound's stability (typically at -20°C or -80°C).
Q3: My compound is unstable at low pH, or pH adjustment is not providing sufficient solubility for my needs. What is the next best alternative?
Answer: If pH modification is not a viable option, the next strategy is to use co-solvents .[15] Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[16][17] This technique is simple, rapid, and very common for preparing concentrated stock solutions for both in vitro and preclinical studies.[6][17]
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and N-methyl-2-pyrrolidone (NMP).[16][18] NMP can be a particularly effective choice for this class of compounds as it shares the pyrrolidone core structure and has been shown to be a highly efficient solubilizer for many poorly soluble drugs.[19]
Table 1: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Properties | Common Use Case |
| DMSO | Strong, aprotic polar solvent | In vitro stock solutions; often limited to <0.5% in final assays. |
| Ethanol (EtOH) | Polar protic solvent | Oral and parenteral formulations. Often used in combination.[16][17] |
| Propylene Glycol (PG) | Viscous, less volatile than ethanol | Parenteral formulations; good safety profile.[18] |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, water-miscible, low toxicity | High solubilizing power for a wide range of compounds.[19][20] |
Protocol 2: Preparing a Stock Solution Using a Co-solvent
-
Select Co-solvent: Choose a co-solvent from the table above based on your experimental constraints (e.g., DMSO for cell culture, PG for in vivo).
-
Weigh Compound: Accurately weigh your compound into a suitable vial.
-
Add Co-solvent: Add 100% of the selected co-solvent to the vial to dissolve the compound completely. Use sonication or gentle warming (<40°C) if necessary to aid dissolution.
-
Aqueous Dilution (if required): If your formulation requires an aqueous component, you can slowly add your aqueous vehicle (e.g., water, saline, PBS) to the co-solvent concentrate while vortexing. Caution: The compound may precipitate if the final percentage of the co-solvent is too low to maintain solubility. Always perform a small test to determine the maximum tolerable aqueous dilution.
Q4: I need to achieve very high concentrations, and a single strategy is not enough. Can I combine these techniques?
Answer: Absolutely. Combining solubilization strategies is a common and powerful approach.[15][16] The most frequent combination is pH adjustment + co-solvency .[6][21] This allows you to leverage both the increased solubility from protonation and the solvating power of the organic co-solvent.
For example, you could dissolve your compound in a co-solvent like propylene glycol and then dilute this mixture with an acidic aqueous buffer (e.g., a citrate buffer at pH 4.0) to prepare the final formulation. This dual approach often achieves solubility levels that are not possible with either method alone.
Decision Workflow for Solubilization
To help guide your experimental choices, the following workflow provides a logical path for troubleshooting solubility issues with this compound derivatives.
Caption: Troubleshooting workflow for solubilizing basic compounds.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Pharma Flow. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Flow. [Link]
-
Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. [Link]
-
Kumar, L., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Mohammed, A. R. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Lexicon. (2024). Co-solvent: Significance and symbolism. Lexicon. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Shinde, G. V., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research. [Link]
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts. [Link]
-
Wagner, K. G., & Krumme, M. (2005). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson. [Link]
-
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Kumar, S., & Singh, A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Drug Development. [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]
-
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Akhtar, F., et al. (2011). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. PubChem. [Link]
-
Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Ataman Kimya. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. drughunter.com [drughunter.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. longdom.org [longdom.org]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 21. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Aminomethyl)-1-methylpyrrolidin-2-one column chromatography challenges
Technical Support Center: Purification of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
Case ID: #AMMP-005 Subject: Troubleshooting Chromatography Challenges for Polar Lactam-Amines Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The "Sticky" Amine Problem
You are dealing with This compound , a molecule that presents a "perfect storm" for standard chromatography:
-
High Polarity: The lactam core makes it water-soluble and resistant to migration in non-polar solvents.[1][2]
-
Basicity: The primary amine at the 5-position (
) acts as a Lewis base, hydrogen-bonding aggressively with the acidic silanol groups ( ) on silica gel.[1][2] -
Poor UV Visibility: The lactam chromophore is weak, absorbing primarily at
, often below the cutoff of common solvents like ethyl acetate.[1]
This guide provides a modular troubleshooting protocol to resolve tailing, retention loss, and detection failures.
Module 1: The "Tailing" Nightmare (Peak Shape Issues)
User Complaint: "My compound streaks from the baseline to the solvent front," or "The peak is extremely broad and asymmetrical."
Root Cause:
Standard silica gel is slightly acidic (
The Solution: Mobile Phase Modifiers You must neutralize the silica surface using a competitive base.
Protocol A: The "Gold Standard" (DCM/MeOH/ )
For highly polar amines, standard Hexane/EtOAc is often insufficient to move the compound.[2]
Recommended Gradient:
Why this works: The ammonia (
Protocol B: The Triethylamine (TEA) Pre-Wash
If you must use Hexane/Ethyl Acetate or DCM/MeOH without water:
-
Equilibration: Flush the column with mobile phase containing 1% Triethylamine (TEA) for 3 CVs before loading your sample.[1][2]
-
Running: Continue running with 1% TEA in the mobile phase.
-
Post-Run: You must remove TEA from your fractions (it has a high boiling point). Azeotrope with heptane or use an acidic workup (if your product is acid-stable).[1][2]
Module 2: The "Invisible" Peak (Detection Issues)
User Complaint: "I injected 500 mg, but the UV trace at 254 nm is flat. I lost my compound."
Root Cause:
Your molecule lacks a conjugated
The Solution: Visualization Strategy
| Method | Suitability | Mechanism | Protocol |
| UV 210 nm | Medium | Amide bond absorption.[1][2] | Set PDA/UV detector to 210 nm. Warning: Avoid Ethyl Acetate (UV cutoff ~256 nm); use Acetonitrile/Water or DCM/MeOH.[1][2] |
| Ninhydrin Stain | High (Best) | Reacts with primary amines.[1][2][3][4] | Dip TLC plate, heat to |
| Iodine Chamber | Medium | Reversible adsorption.[1][2] | Place TLC plate in jar with |
| KMnO4 | Low | Oxidation.[1][2][5] | Often messy for amines; can over-oxidize the amine.[1][2] |
Ninhydrin Recipe (Self-Validating):
-
Dissolve
Ninhydrin in -butanol. -
Add
Acetic Acid. -
Validation: Spot a trace of starting material on a TLC plate.[1][2][3][4] Dip and heat. If it doesn't turn purple within 30 seconds, the stain is bad.[1]
Module 3: Alternative Stationary Phases
If silica gel fails despite modifiers, switch the phase.[2]
Option A: Reverse Phase (C18)
Since this compound is water-soluble, C18 is excellent.[1]
-
Buffer is Critical: You must keep the pH high (basic) to keep the amine neutral (unprotonated). If it protonates, it becomes too polar and elutes in the void volume.[1]
-
Mobile Phase: Water (
Ammonium Bicarbonate, ) / Acetonitrile.[1][2]
Option B: SCX (Strong Cation Exchange) - "Catch and Release"
This is the cleanest method for isolating amines from non-basic impurities.[1][2]
-
Load: Dissolve crude in MeOH (or water). Load onto SCX cartridge.[1][2]
-
Wash: Flush with MeOH. Neutral impurities elute; your amine "sticks" ionically.[1][2]
-
Release: Flush with
Ammonia in MeOH. The ammonia displaces your amine.[1][2]
Module 4: The Derivatization Workaround
User Complaint: "I need high purity (>99%) and direct chromatography is too messy."
The Solution: Boc-Protection Temporarily mask the polar/basic amine.[1][2]
-
Reaction: Crude Amine +
(1.1 equiv) + in DCM.[1][2] -
Result: The primary amine becomes a carbamate (
).[1][2] -
Benefit: The molecule is now lipophilic and non-basic.[1][2] It will fly through a silica column using standard Hexane/EtOAc and is easily visualized (Boc group adds some bulk/stability).[1][2]
-
Deprotection: Stir in TFA/DCM or
/Dioxane to remove the Boc group after purification.[1][2]
Visual Workflow: Purification Decision Matrix
Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and peak behavior.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14143189, this compound. Retrieved from [Link][1][2]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography: Interaction of Amines with Silanols. Retrieved from [Link]
-
Reich, H. J.[1][2][6] (University of Wisconsin-Madison). Common TLC Stains and Their Preparation (Ninhydrin Protocols). Retrieved from [Link][1][2]
-
Biotage Applications Note. Purification of Polar Amines: Comparison of Silica, Amine-Functionalized Silica, and SCX. Retrieved from [Link] (General reference for SCX methodology).[1][2]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TLC stains [reachdevices.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. data.epo.org [data.epo.org]
Preventing degradation of 5-(Aminomethyl)-1-methylpyrrolidin-2-one during storage
Welcome to the dedicated technical support guide for 5-(Aminomethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a derivative of N-methylpyrrolidone (NMP), it shares some core stability characteristics, but its primary aminomethyl group introduces unique sensitivities that require specific preventative measures. This guide provides in-depth, field-proven insights and protocols to mitigate degradation risks.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary environmental factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily driven by three environmental factors: atmosphere, moisture, and light.
-
Atmosphere (Oxygen and Carbon Dioxide): The molecule has two main sites susceptible to atmospheric components. The pyrrolidinone ring, similar to its parent compound NMP, is vulnerable to oxidation, particularly at the carbon adjacent to the nitrogen.[1] More critically, the primary amine of the aminomethyl group is highly susceptible to oxidation. Furthermore, this amine can readily react with atmospheric carbon dioxide (CO₂) to form a stable carbamate salt, which will appear as a significant impurity in your analysis. Suppressing degradation under an inert nitrogen atmosphere has been shown to be effective for the core NMP structure.[2]
-
Moisture (Hydrolysis): The lactam (cyclic amide) bond in the pyrrolidinone ring is susceptible to hydrolysis, which leads to ring-opening. This process can be catalyzed by both acidic and basic conditions. Given that the compound itself is basic due to the amine group, the presence of water can facilitate self-catalyzed degradation over time. The parent NMP is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3]
-
Light and Heat: While chemically stable under standard ambient temperatures, prolonged exposure to light and elevated temperatures can accelerate degradation.[3] Light can provide the activation energy for oxidative processes, leading to discoloration (e.g., turning yellow or brown). Heat increases the rate of all chemical reactions, including hydrolysis and oxidation.
Q2: What are the definitive recommended storage conditions for long-term stability?
A2: For maximum long-term stability, the compound should be stored as a solid under a dry, inert atmosphere, protected from light.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions. While stable at room temperature for short periods, refrigeration is crucial for long-term preservation.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the pyrrolidinone ring and the aminomethyl group.[1] Critically, it also prevents the reaction of the primary amine with atmospheric CO₂ to form carbamates.[2] |
| Container | Tightly-sealed Amber Glass Bottle | Amber glass prevents exposure to UV and visible light, which can catalyze photo-oxidative degradation.[5] A tight seal is essential to prevent moisture ingress and maintain the inert atmosphere.[6][7] |
| Moisture | Store in a desiccator | The compound is hygroscopic.[3] Storing within a desiccator provides an additional layer of protection against moisture absorption, which can lead to hydrolysis.[4] |
Q3: I need to store the compound in a solution for my experiments. What is the best practice?
A3: Storing the compound as a solid is always the preferred method for long-term stability. If you must store it in solution, follow these guidelines:
-
Solvent Choice: Use a dry (anhydrous), aprotic solvent such as DMSO, DMF, or acetonitrile. Avoid protic solvents like water or methanol for storage, as they can participate in the hydrolysis of the lactam ring.
-
Preparation: Prepare solutions fresh for each experiment if possible. If storage is unavoidable, prepare the solution under an inert atmosphere.
-
Storage: Store frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and oxygen into the solution.
Q4: What are the most likely degradation products, and how can they be detected?
A4: The primary degradation products originate from oxidation, hydrolysis, and reaction with CO₂.
-
Oxidative Degradants: Oxidation can occur at the C5 position of the ring to form 5-hydroxy-5-(aminomethyl)-1-methylpyrrolidin-2-one . This is analogous to the formation of 5-hydroxy-N-methylpyrrolidone (5-HNMP) from NMP.[1][8]
-
Hydrolytic Degradants: Hydrolysis of the lactam bond results in the ring-opening to form 4-amino-4-(aminomethyl)-N-methylbutanoic acid . This is similar to the hydrolysis of NMP to N-methyl-4-aminobutanoic acid.[1][9]
-
Carbamate Adducts: The reaction of the primary amine with atmospheric CO₂ will form a carbamate salt.
Detection Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (LC/MS), is the most effective analytical technique.[2][8] This allows for the separation of the parent compound from its degradation products and provides mass information to help identify the impurities.
Visualizing Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of this compound. Understanding these pathways is key to designing effective storage protocols.
Caption: Key degradation pathways for this compound.
Troubleshooting Guide
If you suspect your compound has degraded, use this guide to identify the likely cause and determine the appropriate corrective action.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Compound has turned yellow or brown | Oxidation: Exposure to atmospheric oxygen, possibly accelerated by light or heat. | 1. Discard the degraded material. 2. For new stock, ensure it is stored under an inert atmosphere (N₂ or Ar). 3. Always store in amber vials to protect from light.[5] |
| New, unexpected peaks in HPLC/LC-MS analysis | Multiple Causes: - Hydrolysis: A more polar peak may appear. - Oxidation: Peaks corresponding to the addition of oxygen. - Carbamate formation: A peak with a mass increase of 44 Da. | 1. Analyze the mass of the new peaks to identify the degradation product. 2. Review storage conditions: check for tight seals, presence of inert gas, and use of desiccants.[4] 3. If in solution, prepare fresh using anhydrous solvents. |
| Decreased potency or inconsistent results in biological assays | Loss of Active Compound: Significant degradation has occurred, reducing the concentration of the parent compound. | 1. Quantify the purity of the stock material using a validated analytical method (e.g., HPLC with a reference standard). 2. If purity is low, acquire a new, validated batch of the compound. 3. Implement the strict storage protocols outlined in the FAQ section to preserve new material. |
| Poor solubility of the solid compound | Carbamate formation or polymerization: The formation of salts or oligomers can alter the physical properties of the material. | 1. Confirm the identity of the material using LC/MS or NMR. 2. If carbamate formation is suspected, mild acidification might temporarily improve solubility but may accelerate hydrolysis. 3. It is best to discard the material and obtain a fresh lot, ensuring future storage is under an inert atmosphere. |
Experimental Protocol: Basic Stability Assessment
This protocol provides a framework to proactively assess the stability of your compound under your specific laboratory conditions.
Caption: Workflow for a self-validating stability study.
Methodology:
-
Sample Preparation: Aliquot equal amounts of the solid compound into four separate, appropriately sized amber glass vials.
-
Time Zero (T=0) Control: Tightly seal one vial, purge with argon or nitrogen, and immediately store at -80°C. This will serve as your baseline control. Analyze a sample from this vial immediately to establish initial purity.
-
Stress Conditions: Store the remaining three vials under different conditions:
-
Vial A (Recommended Storage): Purge with inert gas, seal tightly, and store at 2-8°C in the dark.
-
Vial B (Ambient Air/Dark): Seal tightly and store in a lab drawer at room temperature.
-
Vial C (Ambient Air/Light): Seal tightly and store on an open benchtop, exposed to ambient lab lighting and temperature.
-
-
Timepoint Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), remove a small amount of material from each vial.
-
Analytical Measurement: Dissolve the samples in a suitable solvent and analyze by HPLC. Monitor the purity of the main peak and the emergence of any new peaks.[2]
-
Data Interpretation: Compare the purity of the stressed samples to the T=0 control. A significant decrease in the main peak area or the growth of impurity peaks indicates degradation under those specific storage conditions.
By implementing this proactive approach, you can validate your storage procedures and ensure the integrity of your experimental results.
References
- Vertex AI Search. (2023). How to store N-methylpyrrolidone.
- Sigma-Aldrich. (2025).
- PubMed Central. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
- Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
- Greenfield Global. (2015).
- Guidechem. N-Methyl-2-pyrrolidone 872-50-4 wiki.
- Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP)
- ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
- CDC. (1998). N-METHYL-2-PYRROLIDINONE 1302.
- Chemos GmbH & Co.KG.
- Carl ROTH.
- P2 InfoHouse. N-Methylpyrrolidone Handling and Storage.
- University of Miami. (2025).
Sources
- 1. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. How to store N-methylpyrrolidone - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. cdc.gov [cdc.gov]
- 6. greenfield.com [greenfield.com]
- 7. chemos.de [chemos.de]
- 8. scholarship.miami.edu [scholarship.miami.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
Case ID: SC-AMMP-2024 Subject: Process Optimization & Troubleshooting for Scale-Up Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Scaling the synthesis of 5-(aminomethyl)-1-methylpyrrolidin-2-one (often derived from L-pyroglutamic acid) presents a classic process chemistry paradox: the molecule is small but densely functionalized with high polarity.
In a medicinal chemistry setting (mg scale), a direct reduction of the corresponding amide (using LiAlH₄) is common. However, on a kilogram scale, this route suffers from chemoselectivity issues (endocyclic vs. exocyclic carbonyl reduction) and difficult aqueous workups .
For scale-up (100g to kg range), we recommend the "Azide Route" via the alcohol intermediate. This pathway preserves the stereocenter (typically S) and avoids the safety and purification bottlenecks of large-scale aluminum hydride quenches.
Module 1: Synthetic Strategy & Workflow
Recommended Route: The "Azide Pathway"
This route prioritizes purity and safety over step count. It avoids the difficult separation of the amine product from aluminum salts.
Figure 1: The "Azide Pathway" ensures chemoselectivity by avoiding strong hydride reduction of the amide side chain.
Module 2: Critical Process Parameters (Step-by-Step)
Step 1: N-Methylation & Esterification
-
Reagents: SOCl₂/MeOH (Esterification) followed by MeI/NaH or Me₂SO₄/Base.
-
Scale-Up Tip: Perform esterification first. The carboxylic acid proton is acidic; esterifying it simplifies the subsequent N-methylation.
-
Safety: Methyl iodide is highly toxic. On scale, consider Dimethyl Carbonate (DMC) as a greener methylating agent if autoclave pressure reactors are available.
Step 2: Selective Reduction to Alcohol
-
Reagent: NaBH₄ in EtOH/Water.
-
The Challenge: Reducing the ester without touching the lactam ring.
-
Control: Maintain temperature < 5°C during addition. NaBH₄ is mild enough to spare the lactam, whereas LiAlH₄ would open the ring to the pyrrolidine.
Step 3 & 4: Azide Displacement
-
Reagent: Methanesulfonyl chloride (MsCl) followed by Sodium Azide (NaN₃).
-
Thermodynamics: The mesylation is exothermic. Control addition rate to keep T < 10°C.
-
Safety (Critical): Do not use CH₂Cl₂ (DCM) with sodium azide if possible, as explosive diazidomethane can form. Use Acetonitrile or DMF . Keep the azide concentration low to prevent thermal runaway.
Step 5: Staudinger or Hydrogenation
-
Reagent: H₂ (1 atm) with Pd/C or Triphenylphosphine (Staudinger).
-
Recommendation: Catalytic hydrogenation is cleaner for scale-up. The byproduct is only solvent, whereas Staudinger produces triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from polar amines.
Module 3: Troubleshooting Center (Q&A)
Category: Reaction Performance
Q: In Step 2 (Ester Reduction), my reaction mixture turns into a solid gel during workup, and yield is low. What is happening? A: This is the "Boron Trap." Boron salts form stable complexes with the alcohol and amine functionalities (chelates), preventing extraction.
-
Fix: Do not just add water. Quench with Methanolic HCl or adjust pH to ~3 and heat briefly to break the B-O / B-N complexes, then basify to pH > 12 for extraction.
-
Alternative: Use a continuous liquid-liquid extractor (CLLE) with DCM for 24 hours if the product remains in the aqueous phase.
Q: During N-methylation, I see significant racemization of the L-isomer. Why? A: The proton at the chiral center (alpha to the carbonyl) is acidic. Strong bases (like NaH) and high temperatures promote enolization, leading to racemization.
-
Fix: Switch to Ag₂O/MeI (mild conditions) or maintain strict temperature control (< 0°C) if using NaH. Ensure the reaction time is minimized—quench immediately upon consumption of starting material.
Category: Purification & Isolation[1][2]
Q: The final product is water-soluble and won't extract into organic solvents. How do I isolate it? A: This is the most common failure mode for aminomethyl pyrrolidinones. They are "hydrophilic amines."
-
Protocol A (Resin): Pass the aqueous reaction mixture through a Strong Cation Exchange (SCX) resin. The amine binds; neutral impurities wash through. Elute the product with 2M NH₃ in Methanol.
-
Protocol B (Salting Out): Saturate the aqueous layer with K₂CO₃ (salting out) and extract with n-Butanol or Isopropanol/DCM (3:1) .
-
Protocol C (Distillation): If the free base is required, the product can be distilled, but it has a high boiling point. Use a Kugelrohr or wiped-film evaporator under high vacuum (< 1 mbar).
Q: I see a "dimer" impurity in the final hydrogenation step. A: During reduction of the azide (or nitrile), the intermediate imine can react with the newly formed amine to form a secondary amine dimer.
-
Fix: Add an equivalent of Acetic Acid or Ammonia to the hydrogenation vessel. This suppresses the condensation side reaction.
Module 4: Data & Specifications
Key Physical Properties for Process Control
| Parameter | Specification | Note |
| Appearance | Colorless to pale yellow oil | Darkens on air exposure (oxidation). |
| Boiling Point | ~110-115°C @ 0.5 mmHg | High vacuum required. |
| Solubility | Miscible in Water, MeOH, EtOH | Poor in Hexanes, Et₂O. |
| Chirality | (S)-Enantiomer (typically) | Monitor via Chiral HPLC or Optical Rotation. |
| Storage | Under Argon/Nitrogen, < 4°C | Hygroscopic; absorbs CO₂ from air. |
Workup Decision Tree
Figure 2: Decision logic for isolating the hydrophilic amine product.
References
-
Synthesis of 5-AMINOMETHYL-PYRROLIDIN-2-ONE from 5-(Azidomethyl)pyrrolidin-2-one. ChemicalBook.[1] (Demonstrates the azide reduction pathway). Link
-
Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones. Organic Chemistry Portal. (Detailed methodology for the hydroxymethyl intermediate). Link
-
Reduction of Amides to Amines. Master Organic Chemistry. (Mechanistic background on amide vs. lactam reduction challenges). Link
-
Purification of N-Methyl-2-Pyrrolidone. Google Patents EP1720833B1. (Insights into removing amine impurities from pyrrolidinone scaffolds). Link
-
Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. (Alternative routes using chloromethyl intermediates). Link
Sources
Technical Support Center: Enantiomeric Resolution of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
[1]
Case ID: RES-5AM-MP2 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Profile
Subject: 5-(Aminomethyl)-1-methylpyrrolidin-2-one CAS (Racemate): 144052-09-1 Criticality: High.[1] This molecule is a key chiral intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin). The biological activity of the final drug often depends strictly on the (S)- or (R)-configuration of the pyrrolidine ring.[1]
The Challenge: The molecule contains a basic primary amine (exocyclic) and a non-basic amide (endocyclic). Resolution is complicated by the high solubility of the free base in water and polar organic solvents.[1]
Resolution Strategy Matrix:
| Method | Scale | Cost | Purity Potential | Recommended For |
| Diastereomeric Crystallization | >100g to kg | Low | High (>98% ee) | Production/Process Development |
| Chiral HPLC | <1g to 10g | High | Very High (>99.9% ee) | Analytical QC & Reference Standards |
| Enzymatic Resolution | 10g to 100g | Med | Med-High | Green Chemistry Requirements |
Workflow Visualization
Decision Logic for Resolution Strategy
Caption: Decision matrix for selecting the optimal resolution pathway based on scale and resource availability.
Module 1: Classical Chemical Resolution (The "Workhorse" Protocol)
This is the preferred method for scale-up.[1] The exocyclic primary amine forms stable salts with chiral acids.[1]
Recommended Resolving Agents:
-
Primary Candidate: (-)-Di-p-toluoyl-L-tartaric acid (DTTA).[1] Why? The bulky toluoyl groups increase hydrophobicity, often preventing the "oiling out" common with simple tartrates in pyrrolidines.[1]
-
Secondary Candidate: L-Tartaric Acid.[1][2] Why? Lower cost, but requires careful solvent control to induce crystallization.
Standard Operating Procedure (SOP-RES-01)
Reagents:
-
Racemic amine (1.0 eq)[1]
-
(-)-Di-p-toluoyl-L-tartaric acid (1.0 eq)[1]
-
Solvent: Methanol (MeOH) or Ethanol/Water (95:5)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10g of racemic amine in 50 mL of MeOH at 60°C.
-
Addition: Add 1.0 equivalent of (-)-DTTA dissolved in 50 mL warm MeOH.
-
Nucleation: Stir at reflux for 30 mins. Allow to cool slowly to 40°C over 2 hours.
-
Seeding: If no crystals appear at 40°C, add seed crystals of the pure diastereomer (if available) or scratch the glass wall.
-
Crystallization: Cool to 0-5°C and hold for 4 hours.
-
Filtration: Filter the solid. This is the Salt of the Target Enantiomer (typically the (S)-amine with L-acid, but must be verified).[1]
-
Liberation: Suspend salt in DCM, add 1M NaOH (aq), separate organic layer, dry over Na2SO4, and concentrate.
Troubleshooting Guide: Crystallization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent is too polar or concentration is too high.[1] | Switch Solvent: Use Isopropanol (IPA) or add a non-polar co-solvent like Hexane or MTBE dropwise at cloud point. |
| No Precipitation | Super-saturation not reached. | Evaporation: Remove 20% of solvent volume. Cooling: Lower temp to -10°C. |
| Low Enantiomeric Excess (ee) | Eutectic entrapment or fast cooling.[1] | Recrystallization: Dissolve the wet cake in minimal boiling EtOH and recrystallize. Digestion: Slurry the solid in refluxing solvent for 30 mins, then cool. |
Module 2: Chiral HPLC (Analytical & Prep)
Used for determining %ee of your crystals or isolating small quantities.[3]
Column Selection:
-
Chiralpak AD-H / AD-3: Amylose tris(3,5-dimethylphenylcarbamate).[1] Best for H-bonding amines.[1]
-
Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate).[1]
Analytical Method Parameters
| Parameter | Condition A (Normal Phase) | Condition B (Reverse Phase) |
| Mobile Phase | Hexane : IPA : DEA (90 : 10 : 0.[1]1) | 20mM NH4HCO3 (pH 9.0) : ACN (60:40) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 210 nm (Amide absorption) | UV @ 210 nm |
| Temp | 25°C | 30°C |
| Notes | DEA (Diethylamine) is critical to mask silanols and prevent peak tailing of the primary amine. | Requires an immobilized column (e.g., Chiralpak IA or ID ) to withstand aqueous conditions. |
Troubleshooting Guide: HPLC
-
Q: My peaks are broad and tailing.
-
Q: No separation observed on AD-H.
Module 3: Enzymatic Kinetic Resolution (Green Alternative)
If chemical resolution fails or cost is a driver, use Lipase-catalyzed acylation.[1]
Mechanism: Lipases (e.g., Candida antarctica Lipase B - CALB) will selectively acetylate one enantiomer of the primary amine, leaving the other as the free base.[1]
Protocol:
-
Suspend Racemate in Ethyl Acetate (acts as solvent and acyl donor).
-
Add CALB (immobilized, e.g., Novozym 435).
-
Shake at 30°C.
-
Separation: Acidify with 1M HCl. The unreacted amine moves to the aqueous layer; the amide remains in the organic layer.[1]
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this chirally instead of resolving it? A: Yes. You can start from L-Pyroglutamic acid (inexpensive chiral pool material).[1] The carboxylic acid at C5 can be converted to the aminomethyl group via reduction of an amide or nitrile intermediate.[1] This avoids the 50% yield loss inherent in resolution.[1]
Q2: How do I determine absolute configuration (R vs S)? A: X-ray crystallography of the diastereomeric salt (e.g., the DTTA salt) is the gold standard.[1] Alternatively, compare the optical rotation to literature values for Gemifloxacin intermediates. Typically, the (S)-isomer of pyrrolidinones has a specific rotation that allows correlation.[1]
Q3: The salt is hygroscopic.[1] How do I handle it? A: Pyrrolidinone salts can be hygroscopic. Dry under high vacuum ( < 5 mbar) at 40°C for 12 hours. Store in a desiccator. If handling in air, work quickly to avoid water uptake which smears melting points.
References
-
Synthesis of Gemifloxacin Intermediates
-
Chiral HPLC Methodologies
-
Diastereomeric Salt Principles
-
Enzymatic Approaches
Sources
- 1. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
- 2. CA1210014A - Diastereomers of 1-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-Pyrrolidinone, 1-methyl-5-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Biological Activity of Pyrrolidinone-Based Scaffolds
Focus: Neurological Modulation, MDM2-p53 Inhibition, and Antimicrobial Efficacy
Executive Summary
The 2-pyrrolidinone (gamma-lactam) ring is a "privileged structure" in medicinal chemistry. Its thermodynamic stability and conformational rigidity allow it to serve as a precise template for positioning pharmacophores in 3D space. Unlike flexible peptide chains, the lactam ring constrains the orientation of hydrogen bond donors and acceptors, reducing the entropic penalty of receptor binding.
This guide compares three distinct classes of pyrrolidinone derivatives, analyzing how specific structural modifications shift biological activity from neurological modulation to oncology and antimicrobial defense.
Structural Activity Relationship (SAR) Logic
To understand the biological divergence, one must first map the chemical space of the scaffold. The biological output is strictly dictated by the substitution pattern at the N1, C3, and C5 positions.
Figure 1: The divergent biological pathways determined by regioselective functionalization of the 2-pyrrolidinone ring.
Therapeutic Area 1: Neurology (The Racetams)
Comparison: Piracetam vs. Levetiracetam[1][2][3][4]
While both compounds share the 2-pyrrolidinone core, their pharmacological profiles are distinct due to a critical chiral modification at the C4/Side-chain position.
Mechanism of Action: The SV2A Divergence
-
Piracetam: The mechanism remains diffuse. It acts as a rheological modulator, increasing cell membrane fluidity and modulating AMPA receptors, but lacks a high-affinity specific binding site.
-
Levetiracetam: The addition of an ethyl group at the alpha-carbon of the acetamide side chain (creating a chiral center) drastically changes the pharmacology. Levetiracetam (specifically the S-enantiomer) binds with high affinity to Synaptic Vesicle Protein 2A (SV2A) . This binding modulates vesicle exocytosis and neurotransmitter release, providing potent anti-epileptic activity without the sedation typical of GABAergic drugs.
Comparative Data: Binding Affinity
| Compound | SV2A Binding ( | Clinical Indication | Primary Mechanism |
| Piracetam | > 100 | Myoclonus, Cognitive Impairment | Membrane fluidity modulation |
| Levetiracetam | < 10 | Partial/Generalized Epilepsy | SV2A Ligand |
| Brivaracetam | ~ 0.1 | Epilepsy (Adjunctive) | SV2A Ligand (10x potency of Levetiracetam) |
Expert Insight: The "Racetam" class demonstrates that the pyrrolidinone ring itself is often just a scaffold. The S-stereochemistry in Levetiracetam is non-negotiable; the R-enantiomer is practically inactive against seizures, proving the necessity of stereoselective synthesis in this domain.
Therapeutic Area 2: Oncology (MDM2 Inhibition)
Focus: Spiro-pyrrolidinones
In oncology, simple substitution is insufficient. The strategy shifts to spiro-fusion at the C3 position.
The Challenge: p53-MDM2 Interaction
The p53 tumor suppressor protein is often inactivated by the E3 ubiquitin ligase MDM2. To restore p53 function, a small molecule must inhibit the MDM2-p53 protein-protein interaction.
The Solution: Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones
The spiro-pyrrolidinone scaffold is designed to mimic the three key amino acid residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 hydrophobic cleft.
-
Rigidity: The spiro-carbon locks the orientation of the substituents, preventing the molecule from collapsing into an inactive conformation.
-
Performance: These compounds (e.g., MI-773) show
values in the nanomolar range (< 10 nM) against MDM2, inducing apoptosis in cancer cells with wild-type p53.
Figure 2: Mechanism of action for spiro-pyrrolidinone based MDM2 inhibitors restoring p53 function.
Therapeutic Area 3: Antimicrobial Activity
Focus: N-Alkyl and C3-Schiff Bases
Unlike the specific receptor targeting in neurology and oncology, antimicrobial pyrrolidinones often rely on physiochemical disruption or enzyme inhibition (e.g., MurB inhibition).
-
N-Alkyl Derivatives: Long chain alkyl groups (C8-C12) attached to the N1 position confer surfactant-like properties, disrupting bacterial cell membranes.
-
C3-Arylidene (Schiff Bases): Conjugating an aromatic aldehyde to the C3 position creates a reactive Michael acceptor. These compounds often show high efficacy against S. aureus and C. albicans.
Comparative Efficacy (Representative MIC Data):
| Structure Type | Target Organism | MIC Range (
Experimental Protocols
To validate these activities, the following self-validating protocols are recommended.
Protocol A: SV2A Radioligand Binding Assay (Neurology)
Used to determine if a new pyrrolidinone analog behaves like Levetiracetam.
-
Tissue Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 30 min. Resuspend pellet to protein conc of 2 mg/mL.
-
Ligand: Use
-Levetiracetam (specific activity ~30 Ci/mmol). -
Incubation:
-
Mix 100
L membrane suspension + 20 L -Levetiracetam (2 nM final) + 20 L Test Compound (various concentrations). -
Control: Define non-specific binding using 1 mM unlabeled Levetiracetam.
-
Incubate at 4°C for 120 minutes (equilibrium).
-
-
Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation.
-
Analysis: Plot competitive binding curves to determine
.
Protocol B: Broth Microdilution Assay (Antimicrobial)
Standard CLSI protocol for determining Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to
McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Prep: Use 96-well round-bottom plates. Dispense 100
L of CAMHB containing serial dilutions of the pyrrolidinone derivative (Range: 128 g/mL to 0.25 g/mL). -
Inoculation: Add 100
L of bacterial suspension to each well (Final volume 200 L, Final cell density ~5 x CFU/mL). -
Controls:
-
Growth Control: Bacteria + Solvent (DMSO < 1%).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: The MIC is the lowest concentration with no visible turbidity . Verify by adding Resazurin dye (blue to pink indicates viable cells) if turbidity is ambiguous.
References
-
Gouliaev, A. H., et al. (1994). Piracetam and other structurally related nootropics.[5] Brain Research Reviews. Link
-
Klitgaard, H., et al. (2016). Levetiracetam: the first SV2A ligand for the treatment of epilepsy. Expert Review of Neurotherapeutics. Link
-
Wang, S., et al. (2012). Discovery of spiro-oxindole MDM2 inhibitors. Journal of Medicinal Chemistry. Link
-
Basavaraja, H. S., et al. (2010). Synthesis and antimicrobial activity of some novel N-substituted-2-pyrrolidinones. Journal of Chemical and Pharmaceutical Research. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
Sources
A Definitive Guide to the Structural Confirmation of 5-(Aminomethyl)-1-methylpyrrolidin-2-one using 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this comprehensive guide, we delve into the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 5-(Aminomethyl)-1-methylpyrrolidin-2-one. This guide will objectively compare the utility of various 2D NMR techniques and provide a detailed, data-driven walkthrough of the confirmation process.
The Challenge: Unambiguous Structural Verification
While one-dimensional (1D) NMR provides initial insights, complex molecules or those with similar chemical environments often yield overlapping signals that are difficult to interpret definitively. For a molecule like this compound, with its chiral center and multiple proton and carbon environments, 2D NMR becomes an indispensable tool to unequivocally map out the connectivity and spatial relationships of its atoms.
The Toolkit: A Suite of 2D NMR Experiments
To achieve a comprehensive structural assignment, a combination of 1D and 2D NMR experiments is essential.[1] This guide will focus on the synergistic use of the following techniques:
-
¹H NMR: Provides the initial proton chemical shifts and coupling patterns.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two to three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges.[1]
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-CH₃) | 2.85 (s, 3H) | 29.5 |
| 2 (C=O) | - | 175.0 |
| 3 (-CH₂-) | 2.30 (m, 2H) | 30.5 |
| 4 (-CH₂-) | 1.95 (m, 2H) | 22.0 |
| 5 (-CH-) | 3.60 (m, 1H) | 58.0 |
| 6 (-CH₂-NH₂) | 2.90 (m, 2H) | 45.0 |
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
The following are generalized experimental protocols for acquiring the necessary 2D NMR spectra. Specific parameters may need to be optimized based on the available spectrometer and sample concentration.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify all carbon signals.
-
COSY: Utilize a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment to correlate one-bond ¹H-¹³C pairs.
-
HMBC: Use a gradient-selected HMBC experiment with a long-range coupling delay optimized for J-couplings of approximately 8-10 Hz to observe two- and three-bond correlations.
Data Interpretation: Connecting the Dots with 2D NMR
The power of 2D NMR lies in its ability to reveal correlations between different nuclei, allowing for the step-by-step assembly of the molecular structure.
COSY: Mapping the Proton-Proton Network
The COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the spectrum indicate through-bond connectivity.
Caption: Predicted COSY correlations for this compound.
Based on the predicted chemical shifts, we would expect to see the following correlations in the COSY spectrum:
-
A cross-peak between the protons at C3 (δ ~2.30 ppm) and C4 (δ ~1.95 ppm).
-
A cross-peak between the protons at C4 (δ ~1.95 ppm) and the proton at C5 (δ ~3.60 ppm).
-
A cross-peak between the proton at C5 (δ ~3.60 ppm) and the protons of the aminomethyl group at C6 (δ ~2.90 ppm).
These correlations would establish the contiguous spin system of the pyrrolidinone ring and its substituent.
HSQC: Assigning Directly Attached Protons and Carbons
The HSQC spectrum is a powerful tool for unambiguously assigning the protons to their corresponding carbons. Each cross-peak in the HSQC spectrum represents a direct one-bond C-H connection.
Caption: Predicted HSQC correlations showing direct C-H attachments.
From the predicted chemical shifts, the HSQC spectrum would show the following key correlations:
-
H1 (δ ~2.85 ppm) with C1 (δ ~29.5 ppm).
-
H3 (δ ~2.30 ppm) with C3 (δ ~30.5 ppm).
-
H4 (δ ~1.95 ppm) with C4 (δ ~22.0 ppm).
-
H5 (δ ~3.60 ppm) with C5 (δ ~58.0 ppm).
-
H6 (δ ~2.90 ppm) with C6 (δ ~45.0 ppm).
This experiment confirms the proton and carbon assignments for all non-quaternary carbons.
HMBC: Assembling the Molecular Skeleton
The HMBC experiment is crucial for identifying long-range C-H correlations, which helps to connect the different spin systems and identify quaternary carbons.
Caption: Key predicted HMBC correlations for structural confirmation.
Key HMBC correlations that would definitively confirm the structure of this compound include:
-
H1 (N-CH₃) to C2 (C=O) and C5 : This is a critical correlation that confirms the position of the methyl group on the nitrogen atom.
-
H3 to C2 (C=O) , C4 , and C5 : These correlations help to place the C3 methylene group adjacent to the carbonyl and C4.
-
H5 to C2 (C=O) , C4 , and C6 : The correlation to the carbonyl carbon (C2) confirms the lactam ring structure, and the correlation to C6 links the pyrrolidinone ring to the aminomethyl substituent.
-
H6 to C5 : This correlation further solidifies the attachment of the aminomethyl group at the C5 position.
Conclusion: A Synergistic Approach to Structural Certainty
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we can piece together the complete chemical structure of this compound with a high degree of confidence. The COSY spectrum establishes the proton connectivity, the HSQC spectrum assigns protons to their directly attached carbons, and the HMBC spectrum reveals the long-range connectivities that define the overall molecular framework. This multi-faceted 2D NMR approach provides a self-validating system for structural elucidation, ensuring the scientific integrity of the results.
References
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014. [Link]
-
PubChem. N-methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
Sources
A Comparative Benchmarking Guide to 5-(Aminomethyl)-1-methylpyrrolidin-2-one and Known CNS Ligands
This guide provides a comprehensive framework for benchmarking the performance of the novel pyrrolidinone derivative, 5-(Aminomethyl)-1-methylpyrrolidin-2-one, against established ligands targeting key receptors in the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities with potential nootropic or neuromodulatory activity.
Introduction: The Therapeutic Potential of Pyrrolidinone Scaffolds
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of the "racetam" class of nootropic drugs.[1][2] Piracetam, the progenitor of this class, has been investigated for its cognitive-enhancing effects, although its precise mechanism of action remains a subject of ongoing research.[1][3][4] It is generally believed that racetams exert their effects through the modulation of neurotransmitter systems, including cholinergic and glutamatergic pathways.[5][6]
Given the structural analogy of this compound to the racetam family and its nature as a cyclic derivative of gamma-aminobutyric acid (GABA), we hypothesize that its primary biological targets within the CNS are likely to be ionotropic glutamate receptors (iGluRs) and GABA-A receptors. These receptors are fundamental to synaptic plasticity, learning, and memory, making them relevant targets for potential cognitive enhancers.
This guide outlines a rigorous, multi-faceted approach to compare the in vitro pharmacological profile of this compound against a panel of well-characterized benchmark ligands for the AMPA subtype of iGluRs and for GABA-A receptors. The described protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
Selection of Benchmark Ligands: Establishing a Performance Baseline
The selection of appropriate benchmark ligands is critical for a meaningful comparative analysis. The following compounds have been chosen based on their well-defined mechanisms of action, commercial availability, and extensive characterization in the scientific literature.
AMPA Receptor Benchmarks
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the CNS and a target for cognitive enhancement.[7]
| Ligand | Class | Mechanism of Action |
| (S)-AMPA | Agonist | A potent and selective agonist that activates the AMPA receptor ion channel.[7] |
| NBQX | Antagonist | A competitive antagonist that blocks the agonist binding site, inhibiting receptor activation.[8] |
| Aniracetam | Positive Allosteric Modulator (PAM) | A racetam nootropic that potentiates AMPA receptor function by binding to an allosteric site, slowing deactivation and desensitization.[9] |
GABA-A Receptor Benchmarks
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. Its modulation can impact neuronal excitability and is a target for anxiolytics, sedatives, and anticonvulsants.
| Ligand | Class | Mechanism of Action |
| Muscimol | Agonist | A potent and selective agonist that directly activates the GABA-A receptor chloride channel. |
| Bicuculline | Antagonist | A competitive antagonist that blocks the GABA binding site, preventing receptor activation.[5] |
| Diazepam | Positive Allosteric Modulator (PAM) | A classic benzodiazepine that enhances the effect of GABA by binding to the benzodiazepine site, increasing the frequency of channel opening. |
Experimental Protocols for Comparative Characterization
To comprehensively benchmark this compound, a combination of binding affinity and functional assays is recommended.
Part 1: Radioligand Binding Assays for Target Affinity
Radioligand binding assays are a robust method to determine the affinity of a compound for its target receptor. These assays will quantify the equilibrium dissociation constant (Ki) of this compound and the benchmark ligands for the AMPA and GABA-A receptors.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 and GluA2) and a marker gene (e.g., GFP) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Use patch pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 4 Na2ATP (pH 7.2).
-
Establish a whole-cell recording configuration and clamp the membrane potential at -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply drugs via a rapid solution exchange system.
-
Agonist/Antagonist Mode: Apply a fixed concentration of (S)-AMPA (e.g., 10 µM) in the absence and presence of increasing concentrations of the test compound or NBQX.
-
PAM Mode: Co-apply a sub-maximal concentration of (S)-AMPA (e.g., 1 µM) with increasing concentrations of the test compound or Aniracetam.
-
Record the evoked currents using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents.
-
For antagonists, plot the percentage inhibition of the control AMPA response against the antagonist concentration to determine the IC50.
-
For PAMs, plot the percentage potentiation of the control AMPA response against the PAM concentration to determine the EC50 and maximal potentiation.
-
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) at a 1:1:1 ratio.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply drugs via the perfusion system.
-
Agonist/Antagonist Mode: Apply a fixed concentration of GABA (e.g., EC50 concentration) in the absence and presence of the test compound or Bicuculline.
-
PAM Mode: Co-apply a low concentration of GABA (e.g., EC10) with increasing concentrations of the test compound or Diazepam.
-
Record the GABA-evoked currents.
-
-
Data Analysis:
-
Analyze the data in a similar manner to the AMPA receptor functional assay to determine the IC50 for antagonists and the EC50 and maximal potentiation for PAMs.
-
Data Presentation and Interpretation
All quantitative data from the binding and functional assays should be summarized in clear and concise tables for easy comparison of this compound with the benchmark ligands. The results will allow for a comprehensive assessment of the compound's potency, efficacy, and mechanism of action at the AMPA and GABA-A receptors.
Concluding Remarks
The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to benchmark the performance of this compound. By systematically comparing its binding affinity and functional activity against well-established ligands at key CNS targets, researchers can gain valuable insights into its pharmacological profile and potential as a novel neuromodulatory agent. The causality behind the experimental choices, such as the use of specific radioligands and cell systems, is grounded in established best practices to ensure the generation of reliable and interpretable data.
References
-
Pediatric Oncall. (n.d.). Piracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved February 2, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piracetam?. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2001). AMPA receptor antagonists. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). GABAA receptor. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (n.d.). Piracetam: physiological disposition and mechanism of action. Retrieved February 2, 2026, from [Link]
-
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The Pyrrolidinone Core: A Head-to-Head Comparison of Privileged Scaffolds in Drug Discovery
Introduction: The Enduring Appeal of the Pyrrolidinone Scaffold
The five-membered nitrogen-containing lactam, the pyrrolidinone ring, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is a testament to its status as a "privileged scaffold"—a molecular framework with the inherent ability to bind to multiple, diverse biological targets.[1] This versatility stems from a unique combination of structural and physicochemical properties: a rigid ring system that still allows for conformational flexibility, the capacity for crucial hydrogen bonding interactions, and a three-dimensional architecture that facilitates effective exploration of pharmacophore space.[2][3]
This guide provides an in-depth, head-to-head comparison of different pyrrolidinone core scaffolds, offering researchers, scientists, and drug development professionals a critical analysis of their respective strengths and liabilities. We will delve into the synthetic nuances, comparative biological activities, and structure-activity relationships (SAR) that underpin their therapeutic potential, supported by experimental data and detailed protocols.
I. The Fundamental Scaffolds: 2-Pyrrolidinone vs. Pyrrolidine-2,5-dione
The two most fundamental variations of the pyrrolidinone core are the 2-pyrrolidinone (a mono-lactam) and the pyrrolidine-2,5-dione (a cyclic imide, also known as a succinimide). While structurally similar, the presence of a second carbonyl group in the pyrrolidine-2,5-dione scaffold significantly influences its physicochemical properties and, consequently, its biological activity profile.
Physicochemical Properties: A Tale of Two Carbonyls
The addition of a second carbonyl group in the pyrrolidine-2,5-dione ring has a pronounced effect on its electronic and steric properties. This, in turn, impacts its solubility, lipophilicity, and hydrogen bonding capacity, all ofwhich are critical for drug-likeness.
| Property | 2-Pyrrolidinone | Pyrrolidine-2,5-dione | Rationale for Differences |
| Water Solubility | Miscible[4][5] | Generally lower than 2-pyrrolidinone | The additional carbonyl group in the 2,5-dione increases the crystal lattice energy, making it more difficult for water to solvate the molecule. |
| Lipophilicity (LogP) | Lower | Generally higher | The increased polarity from the two carbonyls is offset by the reduced hydrogen bond donating capacity of the imide proton, often leading to a net increase in lipophilicity.[6] |
| Hydrogen Bonding | 1 H-bond donor (N-H), 1 H-bond acceptor (C=O) | 1 H-bond donor (N-H), 2 H-bond acceptors (C=O) | The two carbonyl groups in the 2,5-dione provide more hydrogen bond acceptor sites, which can be advantageous for target binding. |
Comparative Biological Activities
The differences in physicochemical properties translate into distinct biological activity profiles for these two core scaffolds.
Anticancer Activity: Both scaffolds have been extensively investigated for their anticancer potential. However, the nature of the substitutions plays a more significant role than the core scaffold itself in determining potency and selectivity. For instance, derivatives of 5-oxopyrrolidine (2-pyrrolidinone) have shown potent activity against lung carcinoma and multidrug-resistant Staphylococcus aureus.[7] In a comparative context, N-arylpyrrolidine-2,5-diones have demonstrated significant cytotoxicity against MCF-7 breast cancer cells.[8]
Anti-inflammatory Activity: Pyrrolidine-2,5-dione derivatives have emerged as particularly promising anti-inflammatory agents. Certain N-substituted pyrrolidine-2,5-diones have shown potent and selective inhibition of the COX-2 enzyme, a key target in inflammation.[9] This is thought to be due to the ability of the dione scaffold to effectively occupy the active site of the enzyme.
Anticonvulsant Activity: The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant activity. SAR studies have revealed that substitutions at the 3-position of the pyrrolidine-2,5-dione ring strongly influence anticonvulsant activity.[3]
II. The Impact of Substitution: A Structure-Activity Relationship (SAR) Deep Dive
The true therapeutic potential of the pyrrolidinone core is unlocked through strategic substitution at various positions around the ring. The following sections provide a comparative analysis of the impact of these substitutions.
N-1 Substitution: Modulating Potency and Selectivity
Substitution at the nitrogen atom of the pyrrolidinone ring is a common strategy to modulate the compound's properties. For example, in a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones designed as inhibitors of the aldo-keto reductase enzyme AKR1C3, the nature of the N-1 substituent was found to be critical for activity. Variations in the electronic nature or coplanarity of the pyrrolidinone ring, as dictated by the N-1 substituent, led to a significant decrease in inhibitory potency.[10]
C-3 Substitution: A Hub for Diversity and Activity
The C-3 position of the pyrrolidinone ring is a frequent site for introducing chemical diversity. In the case of anticonvulsant pyrrolidine-2,5-diones, bulky substituents at the C-3 position, such as benzhydryl or isopropyl groups, have been shown to enhance activity in the subcutaneous pentylenetetrazole (scPTZ) seizure test.[3] This suggests that steric bulk at this position is crucial for interacting with the biological target.
Spiro-fused Scaffolds: Adding Three-Dimensional Complexity
Spiro-fused pyrrolidinones, particularly spiro[pyrrolidine-3,3'-oxindoles], represent a class of compounds with significant three-dimensional complexity and potent biological activity.[11] This rigidified framework can lead to enhanced binding affinity and selectivity for a variety of targets.
Anticancer Activity of Spiro-pyrrolidinones: Spiro[pyrrolidine-3,3'-oxindole] derivatives have demonstrated exceptional inhibitory activity against the proliferation of MCF-7 breast cancer cells.[12] Furthermore, spiropyrrolidine-thiazolo-oxindole derivatives have shown potent anticancer activity against HepG2, MCF-7, and HCT-116 cell lines, with some compounds being significantly more active than the standard drug cisplatin.[13]
The enhanced activity of these spirocyclic compounds is attributed to their rigid conformation, which pre-organizes the key pharmacophoric elements for optimal interaction with the target protein.
III. The Critical Role of Stereochemistry
The pyrrolidinone scaffold contains multiple stereocenters, and the spatial arrangement of substituents can have a profound impact on biological activity. It is a well-established principle that different enantiomers and diastereomers can exhibit dramatically different pharmacological profiles due to their differential binding to chiral biological targets like enzymes and receptors.[1]
For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists for the treatment of type 2 diabetes, the cis-configuration of substituents on the pyrrolidine ring was found to be essential for activity. The (R,R) and (S,S) enantiomers showed markedly different potencies, highlighting the importance of precise stereochemical control in the design of pyrrolidinone-based therapeutics.[3]
IV. Experimental Protocols
To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of key pyrrolidinone scaffolds and for the evaluation of their biological activity are provided below.
Synthesis Protocol: Three-Component Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol describes a highly efficient, one-pot, three-component reaction for the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative, a scaffold with significant anticancer potential.[11]
Materials:
-
Isatin
-
Sarcosine (or other amino acid)
-
Dipolarophile (e.g., an activated alkene)
-
Methanol or Ethanol
Procedure:
-
A mixture of isatin (1.0 equivalent), sarcosine (1.2 equivalents), and the dipolarophile (1.0 equivalent) is prepared in a suitable solvent (e.g., methanol or ethanol, 0.2 M).
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is then purified by flash column chromatography on silica gel.
Biological Assay Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer agents.[2][14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test pyrrolidinone compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidinone compounds in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The MIC test is a fundamental assay in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test pyrrolidinone compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test pyrrolidinone compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
V. Visualizing the Mechanism: The NF-κB Signaling Pathway
Many anti-inflammatory pyrrolidinone derivatives exert their effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB signaling pathway. The diagram below illustrates a simplified representation of the canonical NF-κB pathway, a common target for anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway.
VI. Conclusion
The pyrrolidinone core continues to be a remarkably fruitful scaffold in the quest for novel therapeutics. This guide has provided a head-to-head comparison of key pyrrolidinone-based scaffolds, highlighting the subtle yet critical interplay between the core structure, substitution patterns, and stereochemistry in dictating biological activity. By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can more effectively navigate the vast chemical space of pyrrolidinone derivatives to design and develop the next generation of innovative medicines.
VII. References
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-(Aminomethyl)-1-methylpyrrolidin-2-one
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 5-(Aminomethyl)-1-methylpyrrolidin-2-one is a valuable building block in organic synthesis, its handling and disposal demand a rigorous, informed approach to ensure the safety of personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety profiles of structurally analogous compounds, such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidinone, and are grounded in established principles of laboratory safety and hazardous waste management.[1][2]
Foundational Principles: Hazard Assessment and Regulatory Compliance
The cornerstone of safe disposal is a thorough understanding of the potential hazards. Based on data from related pyrrolidone derivatives, this compound should be handled as a hazardous substance. Key potential hazards include:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[3][4][5]
-
Absorption: May be harmful if absorbed through the skin.[3][4]
-
Reproductive Toxicity: Related compounds like NMP are classified as reproductive hazards.[5][6]
Therefore, all disposal activities must be conducted in strict adherence to local, state, and federal environmental regulations.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste, donning the appropriate PPE is non-negotiable. This creates a critical barrier between you and the potential chemical hazard.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves, tested to a relevant standard (e.g., EN 374).[2] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards).[9] | To protect eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2] A respirator may be needed for large spills. | To prevent inhalation of any vapors or mists, which can cause respiratory irritation.[4][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a regulated, hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in general waste streams. [7][10]
Proper segregation is critical to prevent dangerous chemical reactions.[11]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).[11]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[8][12] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
Associated hazards (e.g., "Irritant," "Potential Reproductive Toxin").
-
The date accumulation started.
-
-
Segregation: Store this waste stream separately from other chemical wastes, particularly strong oxidizing agents, acids, and acid chlorides, with which it may be incompatible.[13]
-
Storage Location: The waste container should be stored in a designated satellite accumulation area, preferably within a ventilated cabinet or a chemical fume hood, away from heat and ignition sources.[7][13][14]
Empty containers that once held this compound are not truly empty; they retain chemical residues and must be handled as hazardous waste.[2]
-
Triple Rinse: To decontaminate the container, rinse it three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated waste container.
-
Deface Label: After triple rinsing, deface the original product label on the container to avoid confusion.
-
Final Disposal: Dispose of the decontaminated container according to your institution's EHS guidelines for chemically contaminated glassware or plasticware.[7]
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company.
-
Contact EHS: Coordinate with your institution's EHS department to schedule a waste pickup.[8] They will manage the final disposal process.
-
Primary Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator.[9] This process destroys the chemical structure, rendering it non-hazardous.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[10]
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.
-
Contain: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
By adhering to these rigorous, evidence-based procedures, you uphold the highest standards of laboratory safety, ensuring that your vital research contributions do not come at the cost of personal or environmental well-being.
References
-
Proper Handling and Disposal of Laboratory Waste. JoVE. Available at: [Link]
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Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]
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Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. Available at: [Link]
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Guide to Chemical Waste Disposal in Chemistry Lab (USF). University of South Florida. Available at: [Link]
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Lab Waste Disposal Rules You Must Follow. Vedprep Chemacademy. Available at: [Link]
-
Hazardous Substance Fact Sheet - N-methyl-2-pyrrolidone. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. Available at: [Link]
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global. Available at: [Link]
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- 4. uwaterloo.ca [uwaterloo.ca]
- 5. fishersci.com [fishersci.com]
- 6. greenfield.com [greenfield.com]
- 7. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 8. youtube.com [youtube.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
